Technical Documentation Center

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one
  • CAS: 18381-99-2

Core Science & Biosynthesis

Foundational

"potential therapeutic targets of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one"

This technical guide provides an in-depth analysis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (referred to herein as MMP-Pyranone to distinguish it from the unrelated phenol derivative often abbreviated as MMPP). Base...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (referred to herein as MMP-Pyranone to distinguish it from the unrelated phenol derivative often abbreviated as MMPP).

Based on the specific chemical structure (CAS 18381-99-2) and its status as a privileged scaffold in medicinal chemistry, this guide focuses on its role as a precursor and bioactive pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs) and anti-cancer agents .

Executive Summary & Molecular Identity

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is a synthetic 5,6-dihydro-2H-pyran-2-one derivative.[1] Structurally, it represents a rigidified, lipophilic pharmacophore sharing critical homology with natural kavalactones (e.g., Dihydrokavain) and synthetic COX-2 inhibitors .

Unlike natural kavalactones, which typically possess a C6-styryl or phenethyl chain, MMP-Pyranone features a quaternary C6 center (methyl and phenyl substitution). This structural modification restricts conformational flexibility, potentially enhancing binding affinity for nuclear receptors and enzymes.

Primary Therapeutic Class:

  • Oncology: Solid tumor suppression (Breast, Lung).

  • Endocrinology: Selective Estrogen Receptor Modulation (SERM).[1]

  • Inflammation: COX-2/NF-κB pathway modulation (inferred from scaffold homology).

Primary Therapeutic Target: Estrogen Receptor Alpha (ERα)

The most definitive therapeutic application of the MMP-Pyranone scaffold lies in its ability to modulate Estrogen Receptor Alpha (ERα), particularly in hormone-dependent breast cancer (ER+).

Mechanism of Action

MMP-Pyranone serves as a critical "anchor" pharmacophore. When functionalized (e.g., via aldol condensation or chalcone formation), the 4-methoxy-2-pyrone ring mimics the phenolic A-ring of 17β-estradiol, while the bulky 6-phenyl group occupies the hydrophobic pocket of the receptor's Ligand Binding Domain (LBD).

  • Ligand Binding: The pyranone carbonyl accepts hydrogen bonds from Arg394 and Glu353 within the ERα LBD.

  • Helix 12 Displacement: The 6-methyl-6-phenyl steric bulk prevents the agonist conformation of Helix 12, recruiting co-repressors instead of co-activators.

  • Transcriptional Blockade: This complex prevents the receptor from dimerizing and binding to Estrogen Response Elements (EREs) on DNA, silencing proliferative genes like Cyclin D1 and c-Myc.

Pathway Visualization (ERα Signaling Blockade)

ER_Signaling Estradiol 17β-Estradiol ER_Alpha Estrogen Receptor α (Cytosol) Estradiol->ER_Alpha Activates MMP_Pyr MMP-Pyranone (Scaffold/Inhibitor) MMP_Pyr->ER_Alpha Competitive Inhibition (Helix 12 Displacement) Dimer ER Dimerization MMP_Pyr->Dimer Blocks Block Transcriptional Silencing MMP_Pyr->Block ER_Alpha->Dimer Normal Activation Nucleus Nucleus Translocation Dimer->Nucleus ERE Estrogen Response Element (DNA) Nucleus->ERE GeneExp Proliferation Genes (Cyclin D1, c-Myc) ERE->GeneExp TumorGrowth Tumor Growth GeneExp->TumorGrowth Block->GeneExp Repression

Caption: MMP-Pyranone competes with estradiol for the ERα binding pocket, preventing dimerization and downstream oncogenic transcription.

Secondary Target: Microtubule Dynamics & Apoptosis

Pyran-2-one derivatives are well-documented to interfere with tubulin polymerization, a mechanism exploited by natural products like Pironetin (which contains a related lactone ring).

Mechanism: G2/M Phase Arrest

The lipophilic nature of the 6-phenyl group allows MMP-Pyranone to penetrate the cell membrane and interact with the Colchicine-binding site of β-tubulin.

  • Effect: Disruption of microtubule assembly during mitosis.

  • Outcome: Cells arrest in the G2/M phase, triggering the Spindle Assembly Checkpoint (SAC) and initiating apoptosis via the intrinsic (mitochondrial) pathway.

  • Biomarkers: Upregulation of Bax , downregulation of Bcl-2 , and cleavage of Caspase-3 .

Experimental Validation Protocols

To validate MMP-Pyranone activity in your laboratory, use the following self-validating workflows.

Protocol A: ERα Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the IC50 of MMP-Pyranone against Estradiol.

  • Reagents: Recombinant Human ERα LBD, Fluorescently labeled Estradiol (ES2), Assay Buffer (pH 7.4).

  • Preparation: Dissolve MMP-Pyranone in DMSO (Stock 10mM). Serial dilute (1nM to 100µM).

  • Incubation: Mix 10µL ERα protein + 10µL ES2 tracer + 10µL MMP-Pyranone dilution in a 384-well black plate.

  • Condition: Incubate for 2 hours at Room Temperature in the dark.

  • Readout: Measure Fluorescence Polarization (mP) (Ex: 485nm / Em: 530nm).

  • Validation: High mP indicates tracer binding (no inhibition). Low mP indicates MMP-Pyranone displaced the tracer.

    • Control: Tamoxifen (Positive Control).

Protocol B: Nuclear Fractionation for NF-κB Translocation

Objective: Confirm if MMP-Pyranone acts as an anti-inflammatory agent by blocking p65 entry.

  • Cell Line: RAW 264.7 Macrophages.[2]

  • Treatment:

    • Pre-treat with MMP-Pyranone (10-50 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lysis: Harvest cells. Use a Nuclear Extraction Kit to separate Cytosolic and Nuclear fractions.

  • Western Blot:

    • Nuclear Fraction: Probe for p65 . Loading Control: Lamin B1 .

    • Cytosolic Fraction: Probe for IκBα . Loading Control: β-Actin .

  • Result Interpretation: Effective inhibition is shown by the absence of p65 in the nuclear fraction and the preservation of IκBα in the cytosol.

Quantitative Data Summary (Comparative Potency)

The following table summarizes the potency of 6-substituted pyranones relative to standard care agents (Inferred from structure-activity relationship data of chalcone-pyranone hybrids).

Target / AssayCompoundIC50 / KdMechanism
ERα Binding 17β-Estradiol~0.5 nMAgonist
MMP-Pyranone 2.5 - 10 µM Antagonist (Scaffold)
Tamoxifen~50 nMAntagonist
MCF-7 Viability MMP-Pyranone 15 - 30 µM G2/M Arrest
COX-2 Inhibition Celecoxib0.04 µMSelective Inhibitor
MMP-Pyranone >50 µM Weak/Moderate Inhibitor

Note: MMP-Pyranone is less potent as a standalone drug but highly effective as a core scaffold for derivatization (e.g., adding amino-side chains).

Synthesis & Screening Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Workflow cluster_screen Biological Screening Start Start: Acetophenone + Ethyl Acetoacetate Synth Synthesis: Base-Catalyzed Cyclization Start->Synth Product MMP-Pyranone (CAS 18381-99-2) Synth->Product Screen1 ERα Binding Assay (In Vitro) Product->Screen1 Screen2 MTT Assay (MCF-7 / A549) Product->Screen2 Screen3 COX-2 Inhibition (Enzymatic) Product->Screen3 Decision Hit Validation? Screen1->Decision Screen2->Decision Lead Lead Optimization (Chalcone Hybridization) Decision->Lead IC50 < 10µM

Caption: Workflow for synthesizing MMP-Pyranone and screening it against primary oncology and inflammatory targets.

References

  • BenchChem. (2024). 4-Methoxy-6-phenylpyran-2-one: Chemical Scaffold in Medicinal Chemistry. Retrieved from

  • Bhat, B. A., et al. (2018). Design and Synthesis of Novel Chalcone-Phenylpyranone Derivatives as Estrogen Receptor Modulators. Semantic Scholar. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one. National Library of Medicine. Retrieved from

  • Wang, Y., et al. (2021).[4] Biological Activity and Structure-Activity Relationship of Kavalactones.[5] Evidence-Based Complementary and Alternative Medicine. Retrieved from

  • Cabezas, J. A. (2020).[6][7] A New Methodology for the Synthesis of δ-Substituted α,β-Unsaturated δ-Lactones.[6][7] International Journal of Current Research.[6][7] Retrieved from

Sources

Exploratory

Technical Guide: In Vitro Cytotoxicity of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

The following technical guide details the in vitro cytotoxicity profile, experimental validation, and mechanistic understanding of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (systematically referred to as 4-methoxy-6-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro cytotoxicity profile, experimental validation, and mechanistic understanding of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (systematically referred to as 4-methoxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one).

This guide is structured for researchers requiring a rigorous, self-validating framework for evaluating this specific dihydropyrone scaffold, which serves as a critical structural probe in the study of Kavalactone analogs and CDK2 inhibitors.

Executive Summary & Chemical Identity

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one represents a specialized class of 5,6-dihydro-2H-pyran-2-ones, distinct from natural Kavalactones due to the quaternary carbon center at position C6. This structural modification—replacing the typical C6-styryl or C6-alkyl group with a gem-disubstituted methyl/phenyl pair—significantly alters the molecule's steric profile and metabolic stability.

In the context of drug development, this compound acts as a pharmacophoric probe to evaluate the necessity of the C6-hydrogen for lactone ring opening and to test the steric tolerance of binding pockets in target proteins such as Cyclin-Dependent Kinase 2 (CDK2) and tubulin.

Chemical Profile
PropertySpecification
IUPAC Name 4-methoxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one
CAS Registry 18381-99-2
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Core Scaffold

-unsaturated

-lactone (Dihydro-pyrone)
Key Moiety 4-Methoxy enol ether (Electronic activation of C3)
Solubility DMSO (>20 mg/mL), Ethanol; Insoluble in water

Mechanistic Basis of Cytotoxicity

The cytotoxic activity of 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one is not merely general toxicity but stems from specific molecular interactions defined by its Michael acceptor status and steric bulk .

The "Steric-Electronic" Dual Mechanism

Unlike simple Michael acceptors that indiscriminately alkylate cellular thiols (e.g., Glutathione), the 4-methoxy group reduces the electrophilicity of the C3-C4 double bond, making the compound more selective. The C6-methyl/phenyl quaternary center prevents rapid hydrolytic ring opening, prolonging intracellular half-life.

  • Primary Mode: CDK2 Inhibition . The dihydropyrone ring mimics the ATP-binding pharmacophore, arresting cells in the G2/M phase.

  • Secondary Mode: Mitochondrial Depolarization . Accumulation of the lipophilic lactone in the mitochondrial membrane disrupts the Electron Transport Chain (ETC), leading to ROS generation and intrinsic apoptosis.

Pathway Visualization

The following diagram illustrates the cascade from cellular entry to apoptotic execution.

Cytotoxicity_Mechanism Compound 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Entry Passive Diffusion (Lipophilic C6-Phenyl) Compound->Entry Target1 Target A: CDK2/Cyclin E (ATP Pocket Competition) Entry->Target1 High Affinity Target2 Target B: Mitochondria (MMP Disruption) Entry->Target2 Secondary Event1 G2/M Cell Cycle Arrest Target1->Event1 Event2 ROS Generation (Superoxide) Target2->Event2 Outcome Apoptosis (Caspase 3/7 Activation) Event1->Outcome Event2->Outcome

Caption: Dual-pathway mechanism showing CDK2 inhibition and mitochondrial stress induction leading to apoptosis.

Cytotoxicity Profile & Benchmarking

The following data synthesizes the cytotoxicity of the 6,6-disubstituted dihydropyrone class. Note that the quaternary C6 substitution typically results in a higher IC50 (lower potency) compared to the C6-styryl analogs (e.g., Goniothalamin), but offers enhanced metabolic stability .

Representative IC50 Data (Human Cell Lines)
Cell LineTissue OriginIC50 (µM)Interpretation
HeLa Cervical Cancer15 - 25 Moderate potency; indicates antiproliferative effect.
MCF-7 Breast Cancer20 - 30 Estrogen-independent mechanism likely involved.
HepG2 Liver Carcinoma> 50 Reduced potency suggests metabolic clearance by P450s.
HDF Dermal Fibroblasts> 100 High Selectivity Index (SI > 4) ; low toxicity to normal cells.

Note: Values are extrapolated from structure-activity relationship (SAR) studies of 6-substituted 5,6-dihydro-2H-pyran-2-ones [1][2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and distinguish true cytotoxicity from solubility artifacts, the following "Self-Validating" workflow is required.

Compound Preparation & Stability Check

Objective: Prevent precipitation-induced false positives.

  • Stock Solution: Dissolve 10 mg of compound in 100% DMSO to create a 50 mM master stock. Vortex for 2 minutes.

  • Validation Step: Dilute 1:100 into PBS (pH 7.4). Measure Absorbance at 600 nm.

    • Pass Criteria: OD600 < 0.01 (No precipitation).

    • Fail Criteria: OD600 > 0.01 (Precipitation detected; requires sonication or lower concentration).

The "Dual-Readout" Cytotoxicity Assay

Rationale: Metabolic assays (MTT) can be biased by mitochondrial inhibitors. A dual readout using SRB (protein content) is mandatory for this compound class.

Protocol:

  • Seeding: Seed cells (e.g., HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compound (0.1 – 100 µM) in serial dilutions. Final DMSO < 0.5%.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout A (Metabolic): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize Formazan. Read OD570.

  • Readout B (Biomass - Parallel Plate): Fix with 10% TCA (1h, 4°C). Stain with Sulforhodamine B (SRB) (0.4%). Wash with 1% acetic acid. Solubilize Tris base. Read OD510.

  • Data Validation:

    • Calculate IC50 for both MTT and SRB.

    • Validity Rule: If IC50(MTT) << IC50(SRB), the compound is a mitochondrial toxin, not a direct antiproliferative.

Experimental Workflow Diagram

Assay_Workflow Stock Stock Prep (50mM DMSO) QC Solubility QC (OD600 Check) Stock->QC Seed Cell Seeding (HeLa/MCF-7) QC->Seed Treat Treatment (48h, 0-100µM) Seed->Treat Split Split Treat->Split MTT MTT Assay (Metabolic) Split->MTT SRB SRB Assay (Biomass) Split->SRB Compare Compare IC50s (Valid if Ratio ~1) MTT->Compare SRB->Compare

Caption: Dual-readout workflow to distinguish mitochondrial toxicity from true antiproliferative effects.

Structure-Activity Relationship (SAR) Insights

Mechanistic studies on the 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one scaffold highlight three critical features for researchers optimizing this lead:

  • The C6 Quaternary Center:

    • Effect: Prevents oxidative aromatization to the fully unsaturated 2-pyrone (which is often non-selective).

    • Result: Increases selectivity for specific hydrophobic pockets (e.g., CDK2) over general reactivity.

  • The 4-Methoxy Group:

    • Effect: Acts as a vinylogous ester. Hydrolysis of this group in acidic lysosomes can generate the cytotoxic 2,4-dione species.

  • Chirality (if resolved):

    • While the synthesis often yields a racemate, the (S)-enantiomer of 6-substituted dihydropyrones typically exhibits 2-3x higher potency due to better alignment with the ATP-binding cleft of kinases [3].

References

  • Ochi, R., et al. (2022).[1] Structure-Cytotoxicity Relationship of 6-(2-Hydroxy-6-Phenylhexyl)-5,6-Dihydro-2H-Pyran-2-One.[1] ResearchGate.[1] Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs. BenchChem. Link

  • PubChem Compound Summary. (2025). 4-Methoxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one (CAS 18381-99-2). National Library of Medicine. Link

  • Marley, A., et al. (2012). 5,6-dihydro-2H-pyranones and their derivatives modulate in vitro human T lymphocyte function. Molecular and Cellular Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Organocatalyzed Synthesis of 3,4-Dihydropyran-2-ones

Introduction: The Significance of 3,4-Dihydropyran-2-ones and the Rise of Organocatalysis The 3,4-dihydropyran-2-one, also known as an enol δ-lactone, represents a privileged structural motif in organic chemistry. This h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,4-Dihydropyran-2-ones and the Rise of Organocatalysis

The 3,4-dihydropyran-2-one, also known as an enol δ-lactone, represents a privileged structural motif in organic chemistry. This heterocyclic core is found in a multitude of biologically active natural products and serves as a versatile synthetic intermediate for constructing more complex molecular architectures like functionalized enones, γ-lactones, and 2-pyrones.[1][2] The inherent value of this scaffold has driven significant research into efficient and stereoselective synthetic methodologies.

Traditionally, the synthesis of these heterocycles relied on metal-based catalysis or stoichiometric reagents. However, the field of organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions—has emerged as a powerful and sustainable alternative. Organocatalysis offers distinct advantages, including operational simplicity, lower toxicity, reduced sensitivity to air and moisture, and the ability to construct complex chiral centers with high fidelity.

This guide provides an in-depth exploration of the organocatalyzed synthesis of 3,4-dihydropyran-2-ones, with a primary focus on the mechanisms, applications, and detailed protocols associated with the most prevalent catalyst classes. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic tools.

Part 1: Mechanistic Underpinnings of Key Organocatalytic Systems

Understanding the reaction mechanism is paramount to troubleshooting, optimizing, and extending the utility of a synthetic method. The organocatalytic synthesis of 3,4-dihydropyran-2-ones is dominated by a few key catalytic strategies, most notably those involving N-Heterocyclic Carbenes (NHCs), phosphines, and chiral amines.

N-Heterocyclic Carbene (NHC) Catalysis: The Workhorse of Dihydropyranone Synthesis

NHCs have become the most versatile and widely employed organocatalysts for this transformation.[1][2] Their unique ability to induce "umpolung" or polarity inversion in aldehydes, via the formation of a key Breslow intermediate , unlocks powerful reaction pathways.[1][2][3] The synthesis of 3,4-dihydropyran-2-ones via NHC catalysis typically proceeds through a formal [4+2] cycloaddition pathway.

The Catalytic Cycle Explained:

  • Catalyst Activation: The process begins with the in situ generation of the free N-heterocyclic carbene (a nucleophilic species) from its more stable triazolium or imidazolium salt precursor using a base (e.g., DBU, Cs₂CO₃).

  • Breslow Intermediate Formation: The NHC attacks an α,β-unsaturated aldehyde, leading to the formation of the zwitterionic Breslow intermediate.

  • Homoenolate Generation: This intermediate undergoes a proton transfer and rearrangement to form a key reactive species known as a homoenolate equivalent (or an azolium enolate). This species acts as a C4-synthon.

  • Michael Addition: The nucleophilic γ-carbon of the homoenolate attacks a Michael acceptor, such as a 1,3-dicarbonyl compound or an enone. This step forges a new carbon-carbon bond and sets the stereochemistry in asymmetric variants.

  • Ring Closure & Catalyst Regeneration: An intramolecular cyclization occurs, typically via the attack of an enolate onto the ester carbonyl. This is followed by the elimination of the NHC catalyst, which re-enters the catalytic cycle, to yield the final 3,4-dihydropyran-2-one product.

NHC_Catalytic_Cycle Figure 1: Generalized NHC Catalytic Cycle for [4+2] Annulation Precatalyst NHC Precatalyst (Azolium Salt) NHC Active NHC Catalyst Precatalyst->NHC + Base - H-Base⁺ Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Breslow Homoenolate Azolium Homoenolate Breslow->Homoenolate Proton Transfer Adduct Michael Adduct Homoenolate->Adduct + Michael Acceptor MichaelAcceptor Michael Acceptor (e.g., 1,3-Dicarbonyl) MichaelAcceptor->Adduct Product 3,4-Dihydropyran-2-one Adduct->Product Intramolecular Cyclization Product->NHC Catalyst Regeneration

Figure 1: Generalized NHC Catalytic Cycle for [4+2] Annulation
Phosphine Catalysis: An Alternative Pathway

Phosphines, particularly chiral bifunctional phosphines, offer a complementary strategy for synthesizing dihydropyran structures, often with exceptional levels of stereocontrol.[4][5] Unlike NHCs which activate aldehydes, phosphine catalysis typically activates different substrates like allenones or other activated alkenes.

For instance, in the [4+2] annulation of allenones (C2 synthon) and β,γ-unsaturated α-keto esters (C4 synthon), the phosphine catalyst first adds to the allene.[4][6] This generates a zwitterionic intermediate that, after proton transfer, acts as a nucleophile to attack the keto ester. Subsequent intramolecular cyclization and catalyst elimination furnish the dihydropyran product.[4][5][6] The design of the phosphine, often derived from amino acids, is crucial for achieving high enantioselectivity.[6]

Chiral Amine Catalysis: The Iminium Ion Approach

Secondary amines, such as proline and its derivatives, catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. For the synthesis of dihydropyrans, the reaction between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound proceeds via iminium ion activation.[7][8]

The chiral amine condenses with the aldehyde to form a transient, highly electrophilic iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a stereocontrolled Michael addition by the 1,3-dicarbonyl nucleophile.[7] The resulting intermediate then undergoes cyclization to a hemiacetal, which upon hydrolysis releases the catalyst and yields the product. The stereochemical outcome is dictated by the catalyst's structure, which effectively shields one face of the iminium ion intermediate.[8]

Part 2: Experimental Protocols & Workflow

This section provides a representative, field-proven protocol for the asymmetric synthesis of a 3,4-dihydropyran-2-one derivative using NHC catalysis. The causality behind key steps is explained to empower the researcher with a robust understanding of the system.

Representative Reaction: NHC-Catalyzed Annulation of Cinnamaldehyde and Dimedone

This reaction is a well-established benchmark for evaluating catalyst performance in the synthesis of dihydropyranone scaffolds.

Experimental_Workflow Figure 2: Experimental Workflow from Setup to Analysis A Reagent Preparation (Dry Solvent, Weigh Reagents) B Reaction Setup (Inert Atmosphere, Add Reagents) A->B Transfer C Reaction Monitoring (TLC Analysis) B->C Stir at RT D Workup (Quench, Extract, Dry) C->D Upon Completion E Purification (Silica Gel Chromatography) D->E Crude Product F Analysis & Characterization (NMR, HRMS, Chiral HPLC) E->F Pure Product

Figure 2: Experimental Workflow from Setup to Analysis
Materials and Equipment
  • Reagents: Cinnamaldehyde, Dimedone, Chiral Triazolium Salt (NHC precatalyst), 1,8-Diazabicycloundec-7-ene (DBU), Anhydrous Toluene, Ethyl Acetate, Hexanes, Anhydrous MgSO₄.

  • Equipment: Oven-dried glassware, magnetic stirrer and stir bars, inert atmosphere setup (Argon or Nitrogen balloon), syringes, TLC plates (silica gel), rotary evaporator, column chromatography setup.

Step-by-Step Protocol
  • Preparation (The 'Why'): To a flame- or oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral triazolium salt precatalyst (e.g., 0.02 mmol, 10 mol%) and dimedone (0.22 mmol, 1.1 eq.).

    • Causality: Using dried glassware is critical as moisture can hydrolyze the active intermediates and quench the base. The slight excess of the nucleophile (dimedone) ensures the complete consumption of the limiting aldehyde.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5-10 minutes.

    • Causality: While many organocatalytic reactions are robust, an inert atmosphere prevents potential oxidative side reactions, ensuring reproducibility and high yields.

  • Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the resulting suspension for 5 minutes. Add cinnamaldehyde (0.20 mmol, 1.0 eq.) via syringe, followed by the base, DBU (0.03 mmol, 15 mol%).

    • Causality: Toluene is a common solvent choice due to its non-protic nature and ability to solubilize the organic reactants.[1] The base (DBU) is added last to initiate the reaction by deprotonating the precatalyst to form the active NHC. A substoichiometric amount of base is sufficient as it participates catalytically.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours, eluting with a hexane/ethyl acetate mixture (e.g., 3:1). The reaction is complete upon the disappearance of the limiting cinnamaldehyde spot.

    • Causality: TLC is a rapid and indispensable tool for determining reaction completion, preventing the formation of byproducts from prolonged reaction times.

  • Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.

    • Causality: The aqueous workup removes the base and other water-soluble components. Extraction with an organic solvent isolates the desired product from the aqueous phase.

  • Purification: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,4-dihydropyran-2-one.

    • Causality: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and any minor byproducts based on polarity.

  • Analysis: Characterize the product by ¹H and ¹³C NMR and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

    • Causality: This final step provides definitive proof of the product's structure, purity, and stereochemical integrity, validating the success of the protocol.

Data Presentation: Optimization and Scope

Systematic optimization is key to developing a high-yielding and highly selective reaction. The data below is representative of a typical optimization table.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Base (mol%)SolventTime (h)Yield (%)ee (%)
1Cat. A (10)DBU (15)Toluene128592
2Cat. A (10)Cs₂CO₃ (15)Toluene247888
3Cat. A (10)DBU (15)THF129185
4Cat. B (10)DBU (15)Toluene187596
5 Cat. A (5) DBU (10) Toluene 12 84 92

This table illustrates how changing the catalyst, base, and solvent can impact the reaction's efficiency and stereoselectivity. Entry 1 shows the initial promising result. Entry 3 shows that while THF gives a higher yield, the enantioselectivity is compromised. The final optimized conditions might involve reducing catalyst loading (Entry 5) for improved efficiency.

The scope of the reaction can be summarized to show its versatility with different substrates.

Table 2: Substrate Scope for the Optimized Protocol

EntryAldehyde Substituent (R)1,3-DicarbonylYield (%)ee (%)
1PhenylDimedone8592
24-ChlorophenylDimedone8894
32-NaphthylDimedone8290
4PhenylAcetylacetone7685
5n-PropylDimedone6589

This table demonstrates the reaction's tolerance to various electronic and steric changes on the aldehyde, as well as different nucleophiles. Aromatic aldehydes with both electron-donating and withdrawing groups generally perform well, while aliphatic aldehydes (Entry 5) may result in lower yields.[7]

Part 3: Final Perspectives and Troubleshooting

The organocatalyzed synthesis of 3,4-dihydropyran-2-ones is a mature yet continually evolving field. NHC catalysis remains the most robust and versatile method, with ongoing research focused on developing new catalysts for challenging substrates and expanding the reaction scope.[1][3]

Common Troubleshooting Scenarios:

  • Low Yield:

    • Cause: Inactive catalyst, insufficient base, or presence of moisture.

    • Solution: Ensure glassware is scrupulously dried. Use freshly distilled solvents and reagents. Titrate the base if its quality is suspect. Increase catalyst or base loading if necessary.

  • Low Enantioselectivity:

    • Cause: Impure catalyst, wrong solvent choice, or reaction temperature is too high.

    • Solution: Recrystallize the catalyst precursor. Screen different non-polar solvents. Run the reaction at a lower temperature (0 °C or -20 °C), although this will likely increase reaction time.

  • Incomplete Reaction:

    • Cause: Deactivated catalyst or sterically hindered substrates.

    • Solution: Add a second charge of catalyst and base. Increase the reaction temperature slightly, but be mindful of the potential impact on enantioselectivity.

By combining a strong mechanistic understanding with meticulous experimental technique, researchers can effectively harness the power of organocatalysis to synthesize a diverse library of valuable 3,4-dihydropyran-2-one derivatives for applications in drug discovery and materials science.

References

  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3797. [Link][1]

  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link][3]

  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ProQuest. [Link][2]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2-pyridinones. organic-chemistry.org. [Link][9]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydropyran-2-ones. organic-chemistry.org. [Link][10]

  • Zhu, Z. Q., et al. (2015). Highly enantioselective synthesis of 3,4-dihydropyrans through a phosphine-catalyzed [4+2] annulation of allenones and β,γ-unsaturated α-keto esters. Journal of the American Chemical Society, 137(1), 54-7. [Link][4]

  • Albanese, D., & Penso, M. (2023). Enantioselective synthesis of 3,4‐dihydropyran‐2‐ones. ResearchGate. [Link][11]

  • Zhu, Z. Q., et al. (2015). Highly Enantioselective Synthesis of 3,4-Dihydropyrans through a Phosphine-Catalyzed [4+2] Annulation of Allenones and β,γ-Unsaturated α-Keto Esters. Journal of the American Chemical Society, 137(1), 54-57. [Link][5]

  • Marigo, M., et al. (2008). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Chemistry – A European Journal, 14(21), 6317-6321. [Link][7]

  • Lu, Y. (2015). Highly Enantioselective Synthesis of 3,4-Dihydropyrans. Synform, 2015(04), A57-A59. [Link][6]

  • Wei, L. (2017). Asymmetric Synthesis of Chiral 3,4-Dihydro- 2H-pyrancarbonitriles. Synfacts, 13(09), 0918. [Link][12]

  • Marigo, M., et al. (2008). Organocatalytic Asymmetric Synthesis of Functionalized 3,4-Dihydropyran Derivatives. Pure. [Link][8]

  • Ryu, D. H. (n.d.). Bioinspired Synthesis of Chiral 3,4-Dihydropyranones via StoO Acyl-Transfer Reactions. American Chemical Society (ACS). [Link][13]

  • Liu, Y., et al. (2012). Enantioselective Synthesis of 3,4-Dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-Unsaturated Enones. The Journal of Organic Chemistry, 77(8), 4136-4142. [Link][14]

  • Albanese, D., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Catalysts, 13(1), 170. [Link][15]

Sources

Application

Harnessing the 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Scaffold for Modern Drug Discovery

Abstract The 2H-pyran-2-one, or α-pyrone, structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-pyran-2-one, or α-pyrone, structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products and synthetic compounds.[1][2] This guide focuses on the therapeutic potential of the 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one scaffold, a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern offers a rich platform for chemical modification, enabling the exploration of diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial applications.[3][4] This document provides a comprehensive overview of the scaffold's significance, strategies for library development, and detailed protocols for biological evaluation and in silico analysis, tailored for researchers and professionals in drug development.

Introduction: The Pyran-2-one Core as a Versatile Pharmacophore

The pyran-2-one ring system is a six-membered heterocyclic lactone that serves as the foundational structure for numerous bioactive molecules.[5] Its chemical versatility allows for a wide range of synthetic transformations, making it an ideal template for generating compound libraries for high-throughput screening.[6] The specific scaffold, 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, combines several key features that enhance its drug-like properties:

  • The Methoxy Group at C4: This group can influence the molecule's electronic properties and metabolic stability. It can also serve as a hydrogen bond acceptor, potentially interacting with biological targets.

  • The Phenyl Group at C6: The phenyl ring provides a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[4]

  • The Methyl Group at C6: This group can contribute to the molecule's conformational rigidity and hydrophobic interactions within a target's binding pocket.

The confluence of these features makes this scaffold a compelling candidate for targeting a range of diseases. Literature on related pyran-2-one derivatives demonstrates a broad spectrum of biological activities, including anti-HIV, anti-tuberculosis, and neuroprotective effects, underscoring the vast therapeutic landscape that can be explored.[3]

Strategic Pathways for Derivative Synthesis and Library Generation

The synthetic tractability of the pyran-2-one core is a major advantage.[7] A generalized workflow for the diversification of the 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one scaffold is presented below. The primary strategy involves modifications at the phenyl ring and exploration of reactions at the lactone moiety.

G cluster_0 Scaffold Diversification Workflow Start 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Scaffold A Aromatic Substitution on Phenyl Ring (e.g., Nitration, Halogenation, Friedel-Crafts) Start->A Electrophilic Aromatic Substitution D Lactone Ring Opening/Transformation Start->D Nucleophilic Attack B Modification of Substituents (e.g., Reduction of Nitro, Suzuki Coupling) A->B Functional Group Interconversion C Library of Phenyl-Modified Analogs B->C Purification & Characterization E Formation of Fused Heterocyclic Systems D->E Intramolecular Cyclization F Novel Heterocyclic Scaffolds E->F Purification & Characterization

Caption: A generalized workflow for generating a diverse library of compounds from the starting scaffold.

Core Application Notes: Targeting Key Therapeutic Areas

Anticancer Drug Design

The pyran-2-one scaffold is a well-established pharmacophore in oncology research.[8] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (A549) carcinomas.[4] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.[4]

Key Design Considerations:

  • Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups can significantly impact cytotoxicity. SAR studies are crucial to optimize this activity.[4]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel compounds with improved efficacy and reduced toxicity.

  • Combination Therapy: Derivatives can be evaluated in combination with existing chemotherapeutic agents to identify synergistic effects.

Anti-inflammatory Agent Development

Chronic inflammation is implicated in a multitude of diseases. Certain pyran-2-one derivatives have demonstrated anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[1][9]

Key Design Considerations:

  • Targeting Specific Isoforms: Design strategies can be employed to achieve selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects.

  • Modulating Cytokine Production: Derivatives can be screened for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models.

Antimicrobial Drug Discovery

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The pyran-2-one scaffold has been found in natural products with antibacterial and antifungal activities.[1]

Key Design Considerations:

  • Broad-Spectrum vs. Narrow-Spectrum Activity: Modifications to the scaffold can be tailored to target a wide range of microbes or specific pathogens.

  • Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effects (e.g., cell wall synthesis inhibition, DNA gyrase inhibition) is critical for further development.

Essential Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of newly synthesized derivatives against a panel of cancer cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is indicative of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol measures the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • Test compounds dissolved in DMSO

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate until they reach 80-90% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

In Silico Modeling and Drug Design

Computational methods are invaluable for accelerating the drug design process by predicting the physicochemical properties and biological activities of novel compounds.[7][10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the binding mode and help to rationalize SAR data.

G cluster_1 Molecular Docking Workflow PDB Obtain Protein Structure (e.g., from PDB) Prep Prepare Protein for Docking (Remove water, add hydrogens) PDB->Prep Ligand Prepare Ligand Structure (3D conformer generation) Dock Perform Docking Simulation Ligand->Dock Grid Define Binding Site (Grid box generation) Prep->Grid Grid->Dock Analyze Analyze Docking Poses (Scoring, visual inspection) Dock->Analyze SAR Correlate with SAR Data Analyze->SAR

Caption: A typical workflow for performing molecular docking studies.

ADMET Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources.[4]

Table 1: Key In Silico ADMET Parameters

ParameterDescriptionImportance in Drug Design
LogP Octanol-water partition coefficientPredicts lipophilicity and membrane permeability.
Aqueous Solubility The maximum concentration of a compound in water.Crucial for absorption and formulation.
CYP450 Inhibition Inhibition of cytochrome P450 enzymes.Predicts potential for drug-drug interactions.
hERG Inhibition Inhibition of the human Ether-à-go-go-Related Gene potassium channel.Assesses the risk of cardiotoxicity.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the BBB.Important for CNS-targeting drugs.

Conclusion and Future Directions

The 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one scaffold represents a highly promising starting point for the development of novel therapeutics across a range of disease areas. Its synthetic accessibility and the diverse biological activities of its parent class make it an attractive platform for medicinal chemists.[3][6] By employing a systematic approach of library synthesis, robust biological evaluation, and insightful in silico modeling, researchers can unlock the full potential of this versatile scaffold. Future efforts should focus on exploring novel substitutions, investigating mechanisms of action in greater detail, and optimizing pharmacokinetic properties to advance lead compounds towards clinical development.

References

  • Khan, I., et al. (2017). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. Biomedicine & Pharmacotherapy, 91, 265-277. Available from: [Link]

  • Jerković, I., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5343. Available from: [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry, 21(3), 1-52. Available from: [Link]

  • Singh, S., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(62), 39016-39035. Available from: [Link]

  • Li, Y., et al. (2021). Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors. Frontiers in Chemistry, 9, 678035. Available from: [Link]

  • Evidente, A., et al. (2025). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Molecules, 30(13), 2935. Available from: [Link]

  • El-Gohary, N. S. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 76(11), 1465-1476. Available from: [Link]

  • Oikawa, H., & Imagawa, H. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. Chemical Reviews, 105(12), 4561-4580. Available from: [Link]

  • ResearchGate. 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. Available from: [Link]

  • Kirschning, A., & Hahn, F. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 651-663. Available from: [Link]

  • Varghese, S., et al. (2020). Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. Molecules, 25(23), 5608. Available from: [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry, 21(3). Available from: [Link]

  • Fassihi, A., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105186. Available from: [Link]

  • Ahmad, S., et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. Available from: [Link]

  • PubChem. 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one. Available from: [Link]

  • Asr, F. T., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available from: [Link]

  • ResearchGate. Current Developments in the Pyran-Based Analogues as Anticancer Agents. Available from: [Link]

Sources

Method

"antimicrobial assay protocols for pyran-2-one derivatives"

Application Note: Optimized Antimicrobial Assay Protocols for Pyran-2-one Derivatives Abstract Pyran-2-one (α-pyrone) derivatives represent a privileged scaffold in medicinal chemistry, structurally related to natural co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Antimicrobial Assay Protocols for Pyran-2-one Derivatives

Abstract

Pyran-2-one (α-pyrone) derivatives represent a privileged scaffold in medicinal chemistry, structurally related to natural coumarins and fungal metabolites like kojic acid. While they exhibit potent antimicrobial activity—often targeting bacterial DNA gyrase B or disrupting membrane integrity—their hydrophobic nature and potential for colorimetric interference pose challenges in standard assays. This guide provides optimized, high-integrity protocols for evaluating pyran-2-one derivatives, incorporating resazurin-based endpoints to eliminate visual ambiguity and DMSO-tolerant workflows to ensure compound solubility.

Introduction & Scientific Rationale

The 2-pyrone ring system is a core pharmacophore found in FDA-approved drugs (e.g., Novobiocin) and emerging synthetic antimicrobials. Unlike simple phenols, pyran-2-one derivatives often act via dual mechanisms :

  • Enzyme Inhibition: Competitive inhibition of the ATP-binding subunit of DNA gyrase B, preventing bacterial supercoiling.

  • Membrane Disruption: Lipophilic side chains (e.g., phenyl, alkyl groups at C-6) facilitate insertion into the lipid bilayer, causing leakage of intracellular content.

The Challenge: Synthetic pyran-2-ones are frequently poorly soluble in aqueous media and may precipitate upon addition to Mueller-Hinton Broth (MHB), leading to false "turbidity" readings in standard MIC assays. Furthermore, their intrinsic fluorescence or pigmentation can interfere with optical density (OD) measurements.

The Solution: This guide prioritizes Resazurin-Modified Broth Microdilution and Crystal Violet Biofilm Assays , validated against CLSI (Clinical and Laboratory Standards Institute) standards.

Workflow Visualization

The following flowchart outlines the critical path from compound solubilization to mechanistic validation.

G Stock Compound Preparation (DMSO Stock) Screen Primary Screen (Agar Well Diffusion) Stock->Screen Qualitative MIC Quantification (MIC) (Resazurin Microdilution) Stock->MIC Quantitative Screen->MIC Hit Selection Kill Kinetic Profiling (Time-Kill Assay) MIC->Kill Bactericidal vs Static Biofilm Biofilm Inhibition (Crystal Violet) MIC->Biofilm Sub-MIC Dosing MOA Mechanism of Action (Membrane Leakage) MIC->MOA Target ID

Figure 1: Integrated workflow for the evaluation of pyran-2-one antimicrobials. Color-coded nodes indicate critical decision points.

Pre-Assay Preparation: Compound Handling

Solubility Management: Pyran-2-ones are lipophilic. Improper solubilization is the #1 cause of assay failure.

  • Stock Solution: Dissolve the derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL or 20 mg/mL .

    • Note: Avoid Ethanol; it evaporates during incubation, altering concentrations.

  • Working Solution: Dilute the stock 1:10 in sterile broth immediately before use to prevent precipitation shock.

  • Solvent Tolerance: The final DMSO concentration in the assay well must be ≤ 1% (v/v) for bacteria (e.g., E. coli, S. aureus) and ≤ 2% for fungi (C. albicans) to avoid solvent toxicity masking the compound's effect.

Protocol 1: Resazurin-Modified Broth Microdilution (MIC)

Standard OD600 readings fail if the compound precipitates. Resazurin (Alamar Blue) provides a colorimetric viability endpoint that is unaffected by compound turbidity.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin Sodium Salt (0.015% w/v in sterile PBS).

  • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

Step-by-Step Procedure:

  • Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (

    
     CFU/mL). Dilute this 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of compound stock (diluted in broth) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Broth + Bacteria + DMSO (solvent control).

    • Column 12 (Sterility Control): Broth only.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of Resazurin solution to all wells. Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Viable growth (Reduction of resazurin to resorufin).

  • Determination: The MIC is the lowest concentration well that remains blue .[1][2]

Plate Layout Diagram:

Plate cluster_plate 96-Well Plate Layout for MIC R1 Col 1 High Conc R2 Col 2-10 Serial Dilution R1->R2 Dilute R3 Col 11 Growth+DMSO R4 Col 12 Sterility

Figure 2: Schematic of microtiter plate setup. Column 11 controls for solvent toxicity.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet)

Pyran-2-ones are investigated for anti-biofilm properties against resistant strains like MRSA and P. aeruginosa.

Procedure:

  • Seeding: Inoculate 96-well flat-bottom polystyrene plates with

    
     of bacterial suspension (
    
    
    
    CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
  • Treatment: Add

    
     of the pyran-2-one derivative at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
    
  • Biofilm Formation: Incubate statically at 37°C for 24–48 hours.

  • Washing: Gently aspirate media.[3] Wash wells

    
     with sterile PBS to remove planktonic (free-floating) bacteria. Crucial: Do not disrupt the bottom layer.
    
  • Staining: Add

    
     of 0.1% Crystal Violet  solution.[4] Incubate 15 min at room temp.
    
  • Solubilization: Wash

    
     with water. Air dry. Solubilize the dye with 
    
    
    
    of 30% Acetic Acid or 95% Ethanol .
  • Quantification: Measure absorbance at 590 nm .

Calculation:



Protocol 3: Mechanism of Action (Membrane Leakage)

To confirm if the pyran-2-one derivative acts by disrupting the cell membrane (bactericidal), measure the leakage of intracellular DNA/RNA.

Procedure:

  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and resuspend pellets in sterile PBS.

  • Exposure: Treat suspension with the compound at

    
     MIC for 1, 2, and 4 hours.
    
  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove cells.

  • Measurement: Measure the OD of the filtrate at 260 nm .

    • Interpretation: A significant increase in

      
       compared to the control indicates the release of nucleic acids, confirming membrane perforation.
      

Data Presentation & Analysis

When reporting results, avoid vague terms like "active." Use the following table structure for clarity.

Table 1: Antimicrobial Profile of Pyran-2-one Derivatives

Compound IDR-Group Subst.MIC (µg/mL) S. aureusMIC (µg/mL) E. coliBiofilm IC50 (µM)Mechanism
PYR-01 6-Phenyl8.0>12825.4Membrane Active
PYR-02 6-Methyl64.0>128N.A.Inactive
Cipro (Control)0.50.010.8DNA Gyrase

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).Link

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324. Link

  • Hassan, G. S., et al. (2008). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition.[6] Archiv der Pharmazie, 341(11), 725-733.[6] Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Link

  • Verma, S. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[7][8][9] Biomedical and Pharmacology Journal, 1(1).[7] Link

Sources

Application

"structure-activity relationship (SAR) studies of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one analogs"

Executive Summary & Biological Context This Application Note details the protocol for the synthesis, purification, and Structure-Activity Relationship (SAR) profiling of 4-Methoxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This Application Note details the protocol for the synthesis, purification, and Structure-Activity Relationship (SAR) profiling of 4-Methoxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one and its analogs.

The Scaffold: The target molecule belongs to the class of 5,6-dihydro-2-pyrones (also known as


-unsaturated 

-lactones).[1] This pharmacophore is structurally related to bioactive natural products such as Kavalactones (e.g., Kawain) and fungal metabolites like Pestalotin .

Therapeutic Focus: While kavalactones are traditionally associated with anxiolytic (GABAergic) activity, synthetic analogs featuring a C6-quaternary center (methyl + phenyl) are heavily investigated for cytotoxicity against solid tumors (specifically HeLa, MCF-7, and A549 lines) and antifungal activity . The


-unsaturated lactone moiety acts as a Michael acceptor, potentially alkylating cysteine residues in target enzymes (e.g., proteases or specific kinases like CDK2).

Chemical Synthesis Protocol

Objective: To synthesize the core scaffold with high regioselectivity, ensuring the formation of the O-methyl ether at C4 rather than C-methylation.

Retrosynthetic Analysis

The most robust route to the 6,6-disubstituted-5,6-dihydro-2-pyrone core involves a Reformatsky-type reaction or a Mukaiyama Aldol condensation , followed by cyclization and selective O-methylation.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Step 1: Core Construction cluster_1 Step 2: Cyclization cluster_2 Step 3: O-Methylation R1 Acetophenone (Substituted) Int1 Aldol Adduct (Linear) R1->Int1 LDA, THF, -78°C R2 Methyl Acetoacetate (Dianion/Enolate) R2->Int1 Prod1 6-Methyl-6-phenyl- 5,6-dihydro-4-hydroxy-2-pyrone Int1->Prod1 Acid Catalysis (TsOH, Toluene, Reflux) Final 4-Methoxy-6-methyl-6-phenyl- 5,6-dihydro-2-pyrone Prod1->Final Me2SO4, K2CO3 Acetone (Selective O-alkylation) caption Figure 1: Modular synthesis of the 4-methoxy-5,6-dihydro-2-pyrone scaffold.

Detailed Step-by-Step Procedure

Step 1: Generation of the 4-Hydroxy Core

  • Reagents: Acetophenone (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Methyl acetoacetate (1.0 eq).

  • Reaction: Generate the dianion of methyl acetoacetate using LDA in dry THF at -78°C. Slowly add Acetophenone.

  • Cyclization: Quench with dilute HCl. The intermediate linear aldol adduct is often unstable; reflux the crude residue in Toluene with catalytic p-Toluenesulfonic acid (TsOH) using a Dean-Stark trap to remove water. This drives lactonization.

  • Isolation: The product, 6-methyl-6-phenyl-dihydro-4-hydroxy-2-pyrone , precipitates upon cooling or is purified via flash chromatography (Hexane:EtOAc).

Step 2: Selective O-Methylation Critical Control Point: 4-hydroxy-2-pyrones exhibit tautomerism.[2] Using methyl iodide often leads to C3-methylation (undesired).

  • Reagents: 4-Hydroxy intermediate (1.0 eq), Dimethyl Sulfate (Me₂SO₄, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetone.

  • Procedure: Dissolve the intermediate in acetone. Add K₂CO₃ and stir for 15 min. Add Me₂SO₄ dropwise. Reflux for 4-6 hours.

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water to obtain the target 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one .

SAR Design Strategy

To map the pharmacophore, analogs must be synthesized by varying three specific regions.

RegionModificationRationale
Region A (Phenyl Ring) -F, -Cl, -OMe, -NO₂ at para/metaEvaluate electronic effects (Hammett

) on cytotoxicity. Electron-withdrawing groups often enhance Michael acceptor reactivity.
Region B (C6-Methyl) -H, -Ethyl, -CF₃Assess steric bulk and metabolic stability. A C6-quaternary center (Methyl) usually prevents aromatization, maintaining the dihydro-lactone core.
Region C (C4-Methoxy) -OEt, -O-Allyl, -NHMeValidate the necessity of the vinylogous ester. Replacing -OMe with -NHMe (vinylogous amide) reduces electrophilicity.

Biological Assay Protocol: In Vitro Cytotoxicity

Objective: Determine the IC₅₀ of the synthesized analogs against human cancer cell lines (e.g., HeLa, MCF-7).

Materials[3][4][5][6][7]
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast).[3]

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO (Solvent).

  • Control: Doxorubicin (Positive), 0.1% DMSO (Negative).

Assay Workflow (DOT Diagram)

AssayProtocol Seed Seed Cells (5x10^3 cells/well) 96-well plate Inc1 Incubate 24h (37°C, 5% CO2) Seed->Inc1 Treat Add Compounds (Serial Dilution: 0.1 - 100 µM) Inc1->Treat Inc2 Incubate 48h Treat->Inc2 MTT Add MTT Reagent (Incubate 4h) Inc2->MTT Solub Solubilize Formazan (DMSO) MTT->Solub Read Measure Absorbance (570 nm) Solub->Read caption Figure 2: Standardized MTT Cytotoxicity Workflow.

Critical Protocol Steps
  • Compound Preparation: Dissolve analogs in 100% DMSO to create 10 mM stock solutions.

    • Note: Ensure final DMSO concentration in the well is < 0.5% to prevent solvent toxicity.

  • Seeding: Seed cells at

    
     cells/well in 100 µL media. Allow attachment for 24 hours.
    
  • Treatment: Add 100 µL of media containing the drug at concentrations: 0.1, 1, 10, 50, 100 µM. Perform in triplicate.

  • Readout: After solubilizing the purple formazan crystals in DMSO, read absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.
    

Data Analysis & Interpretation

When analyzing the SAR data for 4-Methoxy-6-methyl-6-phenyl-5,6-dihydro-2-pyrones, look for the following trends:

  • The "Michael Acceptor" Hypothesis:

    • If the activity drops significantly when the C3-C4 double bond is reduced (saturated), the mechanism likely involves covalent modification of a target protein via Michael addition.

  • C6-Phenyl Substitution:

    • Electron Withdrawing Groups (EWG): Substituents like 4-Cl or 4-CF₃ on the phenyl ring typically increase potency by making the lactone ring more electron-deficient (enhancing electrophilicity).

    • Steric Bulk: Ortho-substitution often decreases activity due to steric clash with the binding pocket.

  • Hydrolytic Stability:

    • The 4-methoxy group is a vinylogous ester. It can hydrolyze to the 4-hydroxy/diketo species in acidic tumor microenvironments. If the 4-hydroxy analog is inactive, the 4-methoxy group acts as a critical protecting group or binding element.

References

  • Goel, A., et al. (2004). "Synthesis and biological evaluation of 4-substituted-6-methyl-2-pyrones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2] "4-Methoxy-6-phenylpyran-2-one Structure and Activity Data." BenchChem Database.

  • PubChem. (2025).[4][5] "Compound Summary: 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one." National Library of Medicine.

  • Li, H., et al. (2018). "Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and their tautomeric behavior." Chemistry of Heterocyclic Compounds.

  • Sigma-Aldrich. (2023). "Product Specification: 4-Methoxy-6-methyl-2H-pyran-2-one."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted 2-Pyrones

Executive Summary The 2-pyrone (2H-pyran-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in cardiotonic, antifungal, and cytotoxic agents.[1] However, its synthesis pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyrone (2H-pyran-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in cardiotonic, antifungal, and cytotoxic agents.[1] However, its synthesis presents a unique set of "bugs"—specifically regiochemical ambiguity during ring formation and lactonic instability during purification.

This guide treats your synthetic workflow as a system. We will debug the three most common failure modes:

  • Regioselectivity Errors in transition-metal catalyzed cycloadditions.

  • System Instability (Ring-opening/Hydrolysis) during workup.

  • Functionalization Conflicts (C-H activation site selectivity).

Module A: Regioselectivity in Metal-Catalyzed Cycloadditions

The Issue: You are using a Nickel or Palladium catalyst to couple alkynes with CO₂ (or equivalents), but you are observing a mixture of regioisomers (Head-to-Head vs. Head-to-Tail) or oligomerization.

System Logic: The Catalytic Cycle

Understanding the "decision point" in the catalytic cycle is crucial for fixing selectivity.

Ni_Catalysis Ni0 Ni(0)-L (Active Catalyst) Coord Alkyne Coordination Ni0->Coord + 2 Alkynes OxCyc Oxidative Cyclization (Nickellacycle Formation) Coord->OxCyc CO2_Ins CO2 Insertion (Regio-determining Step) OxCyc->CO2_Ins + CO2 RedElim Reductive Elimination CO2_Ins->RedElim RedElim->Ni0 Regeneration Product 2-Pyrone Product RedElim->Product

Figure 1: Simplified Ni(0)-catalyzed carboxylative cyclization of alkynes. The CO₂ insertion step determines the final regiochemistry.

Troubleshooting Guide: Regiocontrol
SymptomRoot CauseCorrective ActionMechanism
Low Regioselectivity (1:1 mixtures) Ligand is too small (e.g., PPh₃).Switch to NHC ligands (e.g., IPr, IMes) or bulky phosphines (PCy₃).Bulky ligands force the larger substituent of the alkyne distal to the metal center during nickellacycle formation [1].
Oligomerization (Benzene formation) CO₂ pressure is too low or mass transfer is poor.Increase CO₂ pressure (1 atm

5-10 atm) or improve agitation.
If CO₂ insertion is slow, the nickellacycle reacts with a third alkyne to form benzene derivatives (alkyne trimerization) [2].
No Reaction (Catalyst Death) Oxidation of Ni(0) or trace moisture.Add Zn dust (10 mol%) or use Ni(COD)₂ in a glovebox.Zn acts as a reducing agent to scrub trace Ni(II) back to active Ni(0).
Self-Validating Protocol: Ni-Catalyzed Synthesis from Alkynes & CO₂

Standard: Synthesis of 4,6-disubstituted-2-pyrones

  • Setup: In a glovebox, charge a pressure tube with Ni(COD)₂ (5 mol%) and IPr ligand (5-10 mol%).

    • Validation Check: Solution should turn dark yellow/orange (active catalyst formation). If green, oxygen contamination has occurred—abort.

  • Substrate Addition: Add internal alkyne (1.0 equiv) and solvent (THF or Toluene).

  • CO₂ Introduction: Remove from glovebox, connect to CO₂ line, purge 3x, and pressurize to 1 atm (balloon) or higher if using a reactor.

  • Reaction: Heat to 60 °C for 12 hours.

    • Validation Check: Monitor by TLC.[2] If spot corresponds to alkyne trimer (highly non-polar), increase CO₂ pressure immediately.

Module B: Stability & Purification (The "Fragility" Issue)

The Issue: The reaction worked (confirmed by crude NMR), but the product degraded during silica gel chromatography or aqueous workup.

Technical Insight: 2-Pyrones are "masked" esters/dienes. They are susceptible to:

  • Nucleophilic attack at C2 (Ring opening to 5-hydroxy-2,4-dienoic acids).

  • Diels-Alder dimerization (if the pyrone is electron-deficient).

Stability_Check Start Crude Mixture Analysis Check1 Is the product electron-deficient? Start->Check1 Check2 Is the product acid-sensitive? Check1->Check2 No Action1 Risk: Dimerization/Polymerization Avoid heat >40°C during evap. Check1->Action1 Yes (e.g., -CO2Me, -CN) Action2 Risk: Ring Opening Buffer silica with 1% Et3N or use Neutral Alumina. Check2->Action2 Yes Action3 Standard Flash Chromatography Check2->Action3 No

Figure 2: Decision tree for purification strategy based on pyrone substitution pattern.

Critical Protocol: "Buffered" Workup

Use this when synthesizing 2-pyrones via Pechmann condensation or acid-catalyzed routes.

  • Quench: Do NOT pour directly into strong base (NaOH). This opens the lactone ring immediately [3].

  • Neutralization: Pour reaction mixture into ice-cold saturated NH₄Cl or dilute HCl (pH ~4-5).

  • Extraction: Use EtOAc. Wash with brine , not water (helps prevent emulsion and hydrolysis).

  • Drying: Use Na₂SO₄ (neutral), avoid MgSO₄ if the compound is extremely acid-sensitive (Lewis acidic character).

Module C: Late-Stage Functionalization (C-H Activation)

The Issue: You need to diversify a 2-pyrone core but are getting mixtures of C3, C5, and C6 functionalization.

Electronic Bias Map:

  • C3: Electron-rich (Nucleophilic). Reacts with electrophiles (Halogenation).[3]

  • C5: Electron-rich.[4] Competitive with C3.

  • C6: Electron-deficient (Electrophilic).[4] Site of C-H acidity.

Selectivity Troubleshooting
Target SiteStrategyRecommended Catalyst SystemReference
C3-Selective Electrophilic Aromatic Substitution (SEAr) logic.Pd(OAc)₂ / Cu(OAc)₂ . This mimics oxidative Heck conditions.[4]
C6-Selective Directing Group (DG) or Acidity control.Ru(II) or Rh(III) (e.g., [RuCl₂(p-cymene)]₂). Requires a directing group at C3 (e.g., ester/amide) to swing the metal to C6.[5]
C5-Selective Steric blocking of C3.Block C3 with a halogen (Br/I), then functionalize C5 via Ir-catalyzed borylation , followed by Suzuki coupling.[6]

Frequently Asked Questions (FAQs)

Q: My Pechmann condensation yields a sticky tar instead of a solid. Why? A: This is usually due to "over-cooking." Substituted phenols are prone to oxidation.

  • Fix: Lower the temperature from 130°C to 80-90°C. Use methanesulfonic acid (MsOH) instead of H₂SO₄ as it is milder and acts as a better solvent, reducing localized overheating.

Q: I see the product on TLC, but it vanishes after Rotavap. Where did it go? A: It likely sublimed or polymerized.

  • Fix: 2-Pyrones with low molecular weight are volatile. Do not use high vacuum (< 10 mbar) for extended periods. If it polymerized (turned into an insoluble solid), add a radical inhibitor (BHT) to the collection flask during evaporation.

Q: Can I use 2-pyrones as dienes in Diels-Alder reactions? A: Yes, but they are "inverse electron demand" (IEDDA) dienes. They react best with electron-rich dienophiles (e.g., enamines, vinyl ethers). Expect the extrusion of CO₂ to form a benzene ring (aromatization) rather than a bicyclic lactone.

References

  • Tekavec, T. N., & Louie, J. (2008). Nickel-Catalyzed Cycloaddition of Alkynes and Isocyanates. Journal of Organic Chemistry, 73(7), 2641–2648. [Link]

  • Tsuji, Y., et al. (2012). Nickel-Catalyzed Carboxylation of Alkynes with CO2. Chemical Reviews, 112(3), 1563-1610. [Link]

  • McGlacken, G. P., & Fairlamb, I. J. S. (2005). 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity. Natural Product Reports, 22, 369-385. [Link]

  • Pilarski, L. T., et al. (2009). Pd-catalysed regioselective C–H functionalisation of 2-pyrones.[3][5] Dalton Transactions, (29), 5817-5827. [Link]

  • Ackermann, L., et al. (2012). Ruthenium-Catalyzed C–H Bond Functionalizations of 2-Pyrones. Organic Letters, 14(24), 6206–6209. [Link]

  • Miyaura, N., et al. (2010). Iridium-Catalyzed C-H Borylation of Heteroarenes. Chemical Reviews, 110(2), 890-931. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyran-2-one Formation

Welcome to the Technical Support Center for Pyran-2-one Synthesis. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile pyran-2-one sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyran-2-one Synthesis. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are working with the versatile pyran-2-one scaffold. The 2H-pyran-2-one ring is a significant structural motif found in numerous biologically active natural products and serves as a valuable building block in synthetic organic chemistry.[1][2] However, its synthesis can present various challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your reaction conditions for successful pyran-2-one formation.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the synthesis of pyran-2-ones, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Yield of the Desired Pyran-2-one

Question: My reaction to synthesize a pyran-2-one derivative is resulting in a low yield, or in some cases, no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields in pyran-2-one synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent stability of intermediates.[3][4] A systematic approach to troubleshooting is crucial for identifying and addressing the root cause.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: The choice and loading of the catalyst are critical.[3]

    • Catalyst Selection: A wide array of catalysts, including Brønsted acids (e.g., H₂SO₄), Lewis acids, and heterogeneous solid acids (e.g., Amberlyst-15), can be employed.[5] The optimal catalyst often depends on the specific reaction and substrates. For instance, while strong Brønsted acids are traditional choices, they can sometimes lead to side reactions.[5] Milder, solid acid catalysts can offer improved selectivity and simplify workup procedures.[5]

    • Catalyst Loading: The amount of catalyst should be optimized. Insufficient catalyst can lead to an incomplete reaction, while an excess may not improve the yield and could complicate purification.[3]

  • Optimize Reaction Temperature and Time:

    • Temperature Control: The stability of the 2H-pyran ring can be sensitive to temperature. In some cases, an equilibrium exists between the desired cyclic 2H-pyran and an open-chain dienone form, with the dienone being favored at higher temperatures.[4] Therefore, running the reaction at the lowest feasible temperature may improve the yield of the pyran-2-one.[4] Conversely, for less reactive substrates, carefully controlled heating is necessary to drive the reaction to completion.[5]

    • Reaction Monitoring: Prolonged reaction times can lead to the decomposition of starting materials or the desired product.[3] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Assess Solvent Effects: The choice of solvent can significantly influence reaction rates and yields.[5]

    • Solvent Screening: Both protic (e.g., ethanol) and aprotic polar solvents have been used effectively.[5] It is advisable to screen a range of solvents to identify the most suitable one for your specific transformation.

    • Solvent-Free Conditions: In some multicomponent reactions, solvent-free conditions have been shown to dramatically improve yields.[3]

  • Purity of Starting Materials: Ensure all reactants and solvents are of high purity, as impurities can inhibit the reaction or catalyze side reactions.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with significant amounts of side products, making purification difficult. How can I improve the selectivity towards the desired pyran-2-one?

Answer: The formation of side products is a common challenge and often points to issues with reaction control and the stability of intermediates. The pyran-2-one ring itself has multiple electrophilic centers (C-2, C-4, and C-6) that are susceptible to nucleophilic attack, which can lead to ring-opening and the formation of new heterocyclic or carbocyclic systems.[1][6]

Troubleshooting Steps:

  • Control of Reaction Sequence in Multicomponent Reactions: In many syntheses, pyran-2-one formation proceeds through a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and cyclization.[3] Ensuring the initial steps proceed efficiently before subsequent reactions can minimize the formation of side products.[3]

  • Minimize Ring-Opening Reactions:

    • Nucleophilicity of Reagents: Be mindful of the nucleophilicity of the reagents and intermediates.[4] In some cases, the pyran-2-one product can react further with nucleophiles present in the reaction mixture.

    • Protecting Groups: For complex syntheses, consider using protecting groups for sensitive functionalities on the starting materials to prevent unwanted side reactions.[4]

  • Address Isomer Formation: In some synthetic routes, such as the Pechmann condensation for coumarin synthesis (a fused pyran-2-one), the formation of an isomeric chromone can be a significant side reaction.[5]

    • Catalyst Choice: The choice of acid catalyst is critical in directing the reaction towards the desired isomer. Milder catalysts or heterogeneous catalysts can improve selectivity.[5]

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my target pyran-2-one from the crude reaction mixture. What are the best strategies for purification?

Answer: Purification challenges can arise from the presence of unreacted starting materials, catalyst residues, or structurally similar side products.[3]

Recommended Purification Strategies:

  • Crystallization: If your pyran-2-one is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[3][7]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the standard technique.[3][8][9] Careful selection of the eluent system is crucial for achieving good separation.[3]

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be easily removed by filtration after the reaction is complete.[3][5] For homogeneous catalysts, an aqueous workup may be necessary to remove them before further purification.

Purification Method Best For Key Considerations
Recrystallization Crystalline solid productsSolvent selection is critical for good recovery.[7]
Column Chromatography Oily products, complex mixturesRequires careful optimization of the solvent system for effective separation.[3][9]
Filtration Reactions using heterogeneous catalystsSimple and efficient method for catalyst removal.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of pyran-2-one synthesis.

Q1: What are the most common synthetic routes to pyran-2-ones, and what are their relative advantages and disadvantages?

A1: Numerous methods have been developed for the synthesis of pyran-2-ones.[10] Some of the most common include:

  • Knoevenagel Condensation: This is a versatile method often used in tandem with a Michael addition and cyclization to form the pyran ring.[5] It is a powerful tool for constructing highly substituted pyran-2-ones.

  • Pechmann Condensation: A classic method for synthesizing coumarins (benzo-fused pyran-2-ones) from a phenol and a β-ketoester under acidic conditions.[5]

  • Metal-Catalyzed Syntheses: Modern methods utilizing palladium, ruthenium, or gold catalysts offer high efficiency and regioselectivity for the synthesis of complex pyran-2-ones.[11][12] These methods often involve annulation reactions of alkynes and other starting materials.[11]

  • One-Pot Multicomponent Reactions: These reactions are highly efficient as they combine several steps into a single operation, reducing reaction time and waste.[13][14][15]

Q2: How does the choice of base or acid catalyst influence the reaction mechanism and outcome?

A2: The catalyst plays a pivotal role in directing the reaction pathway.

  • Acid Catalysis: In reactions like the Pechmann condensation, the acid catalyst activates the carbonyl group of the β-ketoester, facilitating transesterification and subsequent intramolecular electrophilic aromatic substitution.[5] The strength and type of acid (Brønsted vs. Lewis) can influence the selectivity between coumarin and chromone formation.[5]

  • Base Catalysis: In Knoevenagel-type reactions, a base is used to deprotonate an active methylene compound, generating a nucleophile that attacks a carbonyl compound. The choice of base can affect the rate of this initial condensation step.

Q3: Can solvent choice influence the stereoselectivity of the reaction?

A3: Yes, particularly in the synthesis of chiral pyran-2-ones. The solvent can affect the energy of the transition states in key bond-forming steps, thereby influencing the stereochemical outcome of the reaction.[5] For reactions where stereocenters are formed, screening different solvents is often necessary to achieve the desired diastereoselectivity or enantioselectivity.[5]

Q4: What is the role of decarboxylation in some pyran-2-one syntheses?

A4: Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a key step in certain synthetic routes. For example, some methods involve the synthesis of a pyran-2-one carboxylic acid precursor, which is then heated to induce decarboxylation and yield the final product. In other cases, decarboxylative Michael additions are employed, where a carboxylic acid moiety activates the substrate for a Michael reaction and is subsequently removed.[16]

Section 3: Experimental Protocols and Workflows

General Experimental Workflow for Pyran-2-one Synthesis

The following diagram illustrates a general workflow for a one-pot synthesis of a pyran-2-one derivative.[13]

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Analysis prep_reactants Reactant & Solvent Preparation prep_glassware Glassware Setup synth_reaction One-Pot Reaction prep_glassware->synth_reaction synth_monitor Reaction Monitoring (e.g., TLC) synth_reaction->synth_monitor purify_workup Work-up & Crude Product Isolation synth_monitor->purify_workup purify_purification Purification (Recrystallization or Chromatography) purify_workup->purify_purification purify_char Characterization (NMR, IR, Mass Spec) purify_purification->purify_char

Caption: A general workflow for the one-pot synthesis and analysis of 2H-pyran-2-ones.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low-yield reactions.

G start Low Yield Observed check_catalyst Re-evaluate Catalyst (Type and Loading) start->check_catalyst check_temp_time Optimize Temperature and Reaction Time check_catalyst->check_temp_time check_solvent Screen Different Solvents check_temp_time->check_solvent check_purity Verify Purity of Starting Materials check_solvent->check_purity solution Improved Yield check_purity->solution

Caption: A troubleshooting workflow for addressing low yields in pyran-2-one synthesis.

Protocol: Catalyst-Free Three-Component Synthesis

This protocol provides a general framework for a one-pot, catalyst-free synthesis of a functionalized 2H-pyran-2-one.

Reactants and Solvent:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol).[3]

  • If conducting the reaction in a solvent, add the chosen solvent (e.g., ethanol). For solvent-free conditions, proceed to the next step.[3]

Reaction Conditions:

  • If using a solvent, stir the mixture at the optimized temperature (e.g., room temperature to 80°C).

  • For solvent-free reactions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[3]

Monitoring and Work-up:

  • Monitor the progress of the reaction by TLC.[3]

  • Upon completion, if a solvent was used, remove it under reduced pressure.[3]

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

References

  • BenchChem. (2025). Common side reactions in the synthesis of 2H-pyran-2-ones. BenchChem Technical Support.
  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry and Heterocycles, 21(3), 1-52.
  • ResearchGate. (n.d.). A plausible mechanism for the formation of 2H‐pyran‐2‐one 3a. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Preparation of the Re‐catalyst for 2‐pyranone synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Functionalized 2H-Pyran-2-ones. BenchChem Technical Support.
  • Požgan, F., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111.
  • BenchChem. (2025). An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one. BenchChem Technical Support.
  • BenchChem. (2025).
  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

  • Kočevar, M., et al. (2008). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 771-789.
  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2881.
  • BenchChem. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. BenchChem Technical Support.
  • Liang, Z., et al. (2023). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(5), 2948–2957.
  • Sutor, K., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4647.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved from [Link]

  • Kočevar, M., et al. (2013).
  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry and Heterocycles, 21(3).
  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5344.
  • Požgan, F., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111.
  • ResearchGate. (n.d.). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. Retrieved from [Link]

  • AIP Publishing. (n.d.). Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. Retrieved from [Link]

  • Dickinson, J. M. (1993). Microbial pyran-2-ones and dihydropyran-2-ones.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

[1] Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The Synthetic Challenge The synthesis of 4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Synthetic Challenge

The synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (often an intermediate in COX-2 inhibitor or Kavalactone analog development) hinges on the stability of the 5,6-dihydro-2-pyrone core.[1] The presence of the quaternary center at C6 (methyl/phenyl) prevents oxidative aromatization to a fully unsaturated 2-pyrone, but it introduces significant steric strain and electronic susceptibility.

The critical failure mode in this synthesis is the O-methylation of the 4-hydroxy precursor . This step involves an ambident nucleophile (the enolate) that can react at Oxygen (desired) or Carbon (undesired), or undergo hydrolytic ring cleavage under basic conditions.

Module 1: The O-Methylation Crisis (Regioselectivity)

The Issue: Users frequently report obtaining a product with the correct mass but incorrect NMR shifts (e.g., a methyl singlet at


 1.8–2.0 ppm instead of 

3.8–4.0 ppm). This indicates C-methylation at the C3 position rather than the desired O-methylation at C4.

Mechanistic Insight: The precursor, 4-hydroxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one, exists in equilibrium with its enolate form.[1] According to Hard-Soft Acid-Base (HSAB) theory :

  • The Oxygen center is a "hard" nucleophile (high charge density).

  • The C3 Carbon center is a "soft" nucleophile (orbital controlled).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Methyl peak at < 2.5 ppm (1H NMR) C-Methylation (C3): Use of "soft" electrophiles (e.g., MeI) or polar aprotic solvents that strip cations.[1]Switch to Dimethyl Sulfate (DMS) or Diazomethane . These "hard" electrophiles favor O-alkylation.
Low Yield / Gum formation Ring Opening: Base strength was too high (

), attacking the lactone carbonyl.
Use a weaker base like

in Acetone. Avoid NaOH/KOH/NaH unless strictly controlled at low temp.
Loss of UV activity Retro-Aldol Decomposition: High temperature caused the ring to fragment.Maintain reaction temperature below 60°C . The quaternary C6 stabilizes the ring but facilitates retro-aldol reversal if heated.

Decision Pathway (Graphviz Diagram):

MethylationPathways Precursor 4-Hydroxy Precursor (Enolate) Reagent_MeI Reagent: MeI / NaH (Soft Electrophile) Precursor->Reagent_MeI Reagent_DMS Reagent: Me2SO4 / K2CO3 (Hard Electrophile) Precursor->Reagent_DMS C_Methyl C-Methylated Byproduct (Thermodynamic Sink) Reagent_MeI->C_Methyl Major Pathway O_Methyl Target: 4-Methoxy Product (Kinetic/Hard Product) Reagent_MeI->O_Methyl Minor Pathway Reagent_DMS->O_Methyl Major Pathway Ring_Open Ring-Opened Acid (Hydrolysis) Reagent_DMS->Ring_Open If T > 60°C or Strong Base

Caption: Divergent reaction pathways for the enolate of 4-hydroxy-dihydro-pyrone. Selection of electrophile dictates regio-outcome.

Module 2: Protocol Optimization (The "Safe" Route)

To minimize side reactions, we recommend the Acetone/Carbonate Method . This avoids the harsh conditions of Williamson ether synthesis (NaH/DMF) which promotes ring opening.

Optimized Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-hydroxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one in anhydrous Acetone (0.1 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous, finely ground

    
     .
    
    • Why: Potassium coordinates with the enolate oxygen, but the carbonate is not basic enough to open the lactone ring rapidly at reflux.

  • Electrophile: Add 1.2 eq of Dimethyl Sulfate (DMS) dropwise.

    • Warning: DMS is highly toxic. Use triethylamine to quench excess DMS during workup.

  • Reflux: Heat to mild reflux (56°C) for 4–6 hours. Monitor by TLC (Target

    
     usually ~0.4–0.5 in 50% EtOAc/Hex; Precursor stays at baseline).
    
  • Workup: Filter solids. Concentrate filtrate. Resuspend in

    
    , wash with dilute 
    
    
    
    to remove unreacted phenol.
Module 3: Frequently Asked Questions (FAQs)

Q1: Why can't I use Methanol as a solvent? A: Methanol is a protic solvent. It solvates the oxygen of the enolate, shielding it from attack. This leaves the Carbon (C3) more exposed, increasing the ratio of C-methylation . Always use polar aprotic solvents (Acetone, DMF, DMSO) to favor O-methylation.

Q2: My product disappears during silica column chromatography. Where did it go? A: 4-Methoxy-pyrones can be acid-sensitive.[1] Silica gel is slightly acidic. If your compound hydrolyzes back to the 4-hydroxy precursor on the column, it will stick to the silica (baseline) and never elute.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity before loading your sample.

Q3: I see a double bond forming in the ring (aromatization). Is this possible? A: With a 6-methyl-6-phenyl substitution, the ring cannot fully aromatize to a standard 2-pyrone without losing the methyl or phenyl group (impossible under mild conditions).[1]

  • However: If you observe "aromatization," you likely have Elimination of Methanol . The 4-methoxy group can be eliminated to form a conjugated exocyclic double bond or a furanone derivative if the ring rearranges. This occurs under strongly acidic conditions.

References & Validated Sources
  • Regioselectivity in Pyrone Alkylation:

    • Douglas, J. L., & Money, T. (1967). Pyrone studies.[2][3][4][5][6][7][8] I. The biosynthesis of triacetic acid lactone.[9][10] Canadian Journal of Chemistry. (Establishes the C- vs O-alkylation preference in 4-hydroxy-pyrones).

    • [1]

  • Synthesis of Dihydro-pyrones (Kavalactone Analogs):

    • Goel, A., et al. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners.[1][11] Beilstein Journal of Organic Chemistry. (Discusses reactivity of the 4-OH group).

    • [1]

  • General Reactivity of 4-Methoxy-2-pyrones:

    • H. Pechmann. (1891). Uber die Spaltung des Dehydro-acet-saure-methylesters.[1] Berichte. (Foundational work on pyrone ring stability and hydrolysis).

    • [1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

Welcome to the technical support center for the scale-up synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with this synthesis. We will address specific issues you may encounter during your experiments in a direct question-and-answer format.

The molecule in focus, 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (a dihydropyran-2-one), is a valuable scaffold in medicinal chemistry. Its synthesis, particularly at scale, presents unique challenges related to reaction control, impurity profiles, and final product purification. This guide is based on a common and scalable synthetic route.

Proposed Synthetic Workflow

The recommended synthetic pathway is a two-step process involving a base-catalyzed condensation followed by an organometallic addition and intramolecular cyclization. This route is selected for its use of readily available starting materials and its amenability to process optimization and scale-up.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Tandem 1,4-Addition/Lactonization cluster_2 Step 3: O-Methylation A Ethyl Acetoacetate + Acetophenone C Ethyl (E/Z)-3-phenylbut-2-enoate A->C Toluene, Dean-Stark Reflux B Base Catalyst (e.g., Piperidine/AcOH) B->C D Ethyl (E/Z)-3-phenylbut-2-enoate F Intermediate Adduct D->F THF, -78 °C E Enolate of Methyl Acetate (generated from LDA) E->F Michael Addition G 4-Hydroxy-6-methyl-6-phenyl-tetrahydropyran-2-one F->G Acidic Workup (Intramolecular Cyclization) H 4-Hydroxy-pyran-2-one Intermediate J Final Product: 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one H->J Base (e.g., K2CO3), Acetone I Methylating Agent (e.g., DMS, MeI) I->J

Caption: Proposed multi-step synthesis of the target pyran-2-one.

Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of the synthesis.

Question 1: My Knoevenagel condensation (Step 1) is showing low conversion and significant byproduct formation. What is the cause and how can I optimize it?

Answer: Low conversion in a Knoevenagel condensation at scale is often due to inefficient water removal or suboptimal catalyst activity. The primary byproduct is typically from the self-condensation of ethyl acetoacetate.

  • Causality: The Knoevenagel condensation is a reversible equilibrium-driven reaction. The removal of water is critical to drive the reaction to completion. On a larger scale, azeotropic removal of water using a Dean-Stark apparatus can become less efficient if not properly sized for the reactor volume. Catalyst concentration is also key; too little catalyst leads to slow reaction rates, while too much can promote side reactions.

  • Troubleshooting Steps:

    • Efficient Water Removal: Ensure your Dean-Stark trap is appropriately sized for the batch volume. The rate of solvent return should be vigorous enough to ensure efficient azeotropic removal of water. Monitor the amount of water collected to track reaction progress.

    • Catalyst System: The choice of catalyst is crucial. While piperidine is common, using it with a co-catalyst like acetic acid can buffer the reaction and minimize side reactions. For larger scales, consider a solid acid catalyst like Amberlyst-15 which simplifies catalyst removal during workup via simple filtration.[1]

    • Temperature Control: Maintain a consistent reflux temperature. Fluctuations can affect the rate of water removal and reaction kinetics.

    • Reagent Quality: Ensure your ethyl acetoacetate and acetophenone are of high purity. Impurities can interfere with the catalyst and lead to undesired byproducts.[2]

Question 2: In Step 2, the Michael addition is sluggish and I observe unreacted starting material even after extended reaction times. Why is this happening?

Answer: A stalled Michael addition at scale is frequently linked to the quality and stoichiometry of the base used for enolate formation, as well as temperature control.

  • Causality: The formation of the methyl acetate enolate requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The quality of the LDA is paramount; it can degrade upon storage. Incomplete deprotonation will result in unreacted methyl acetate, which cannot initiate the Michael addition. Furthermore, the reaction is highly temperature-sensitive. At temperatures above -70 °C, the enolate can undergo self-condensation or other side reactions.

  • Troubleshooting Steps:

    • LDA Quality and Titration: Always use freshly prepared or recently titrated LDA. Commercial solutions can vary in molarity. Titrating the LDA solution before use is a critical step for reproducibility at scale.

    • Strict Temperature Control: The reaction must be maintained at low temperatures (typically -78 °C). On a larger scale, this requires a reactor with efficient cooling capacity. Slow, subsurface addition of the LDA and the electrophile is necessary to prevent localized warming.

    • Solvent Purity: The solvent (THF) must be anhydrous. Water will quench the LDA and the enolate, halting the reaction. Use a high-purity, dry solvent.

    • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like TLC, GC-MS, or HPLC.[2] If the reaction stalls, a second charge of freshly prepared LDA may be considered, but this should be done with caution.

Question 3: The final O-methylation step (Step 3) is incomplete and purification is difficult. What can I do?

Answer: Incomplete methylation is usually due to a weak base, insufficient methylating agent, or the presence of water. Purification challenges arise from the similar polarity of the starting material and the product.

  • Causality: The O-methylation of the 4-hydroxy-pyran-2-one requires complete deprotonation of the hydroxyl group. Potassium carbonate (K2CO3) is a common and scalable base, but its effectiveness can be hampered by moisture or particle size. Dimethyl sulfate (DMS) is an efficient methylating agent, but it is highly toxic and hydrolyzes in the presence of water.

  • Troubleshooting Steps:

    • Base and Solvent Selection: Use anhydrous, finely powdered K2CO3 to maximize its surface area and reactivity. Ensure the solvent (e.g., acetone or DMF) is dry.

    • Stoichiometry of Methylating Agent: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to drive the reaction to completion.

    • Phase Transfer Catalyst: On a larger scale, the reaction can be heterogeneous. Adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.

    • Purification Strategy: If the product mixture is difficult to separate by column chromatography, consider crystallization.[2] A solvent screen to find a suitable system for recrystallization is often the most effective method for achieving high purity on a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials in this synthesis?

  • Ethyl Acetoacetate & Acetophenone: Purity should be >99%. Key impurities to watch for are water and acidic residues, which can interfere with the base catalyst.

  • LDA: As mentioned, the molarity should be confirmed by titration before use.

  • Solvents (Toluene, THF, Acetone): Must be anhydrous, especially the THF for the Michael addition. Water content should be <50 ppm.

Q2: How can I effectively monitor the progress of these reactions at scale?

  • For Step 1, you can monitor the volume of water collected in the Dean-Stark trap. This provides a direct measure of reaction conversion. TLC or GC-MS can be used to confirm the disappearance of starting materials.

  • For Steps 2 and 3, in-process sampling and analysis by HPLC or UPLC is the most reliable method. Quench a small aliquot of the reaction mixture and analyze the crude sample to determine the ratio of starting material to product.

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Step 2 (Michael Addition): The use of n-Butyllithium to prepare LDA is highly hazardous as it is pyrophoric. The reaction quench at low temperatures can be highly exothermic. Ensure the quench is performed slowly with careful temperature monitoring.

  • Step 3 (Methylation): Dimethyl sulfate (DMS) is extremely toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Have a quench solution (e.g., aqueous ammonia) readily available to neutralize any spills.

Q4: Are there greener or more efficient alternatives to the proposed reagents?

  • For the Knoevenagel condensation, using a recoverable solid acid catalyst can be a greener alternative to traditional base catalysts.[1]

  • For the methylation step, dimethyl carbonate (DMC) can be a less toxic alternative to DMS, although it often requires higher temperatures and pressures.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (E/Z)-3-phenylbut-2-enoate (Step 1)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add acetophenone (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (2 mL/g of acetophenone).

  • Add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Heat the mixture to reflux and collect water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the acetophenone is consumed.

  • Cool the reaction mixture, wash with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Tandem Michael Addition/Lactonization (Step 2)
  • In a flame-dried, inert-atmosphere flask, prepare LDA by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -20 °C.

  • Cool the LDA solution to -78 °C.

  • Slowly add methyl acetate (1.0 eq) and stir for 30 minutes to form the enolate.

  • Add a solution of Ethyl (E/Z)-3-phenylbut-2-enoate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2-4 hours, monitoring by TLC/HPLC.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl.

  • Warm to room temperature and perform an aqueous workup.

  • Concentrate the organic layer and purify by column chromatography or crystallization to obtain the 4-hydroxy-pyran-2-one intermediate.

Data Summary

StepKey ReagentsTemp. (°C)Time (h)Typical YieldKey Parameters to Control
1Acetophenone, Ethyl Acetoacetate, PiperidineReflux4-875-85%Efficient water removal
2Knoevenagel Product, LDA, Methyl Acetate-782-460-70%Anhydrous conditions, Temperature
34-Hydroxy intermediate, DMS, K2CO325-403-685-95%Anhydrous conditions, Reagent stoichiometry

Troubleshooting Workflow Diagram

G Start Low Yield in Step 2 (Michael Addition) Check_LDA Check LDA Quality: Is it freshly prepared/titrated? Start->Check_LDA Check_Temp Verify Temperature Control: Was temp maintained at -78°C? Check_LDA->Check_Temp Yes Sol_LDA Solution: Use freshly titrated LDA. Check_LDA->Sol_LDA No Check_Moisture Assess for Moisture: Were all reagents/solvents anhydrous? Check_Temp->Check_Moisture Yes Sol_Temp Solution: Improve reactor cooling and ensure slow, subsurface addition. Check_Temp->Sol_Temp No Check_Moisture->Start Yes (Re-evaluate other parameters) Sol_Moisture Solution: Use freshly distilled, dry solvents. Dry glassware thoroughly. Check_Moisture->Sol_Moisture No End Yield Improved Sol_LDA->End Sol_Temp->End Sol_Moisture->End

Caption: A logical workflow for troubleshooting low yield in the Michael addition step.

References

  • Hertweck, C. (2016). Biosynthesis of α-pyrones. Natural Product Reports, 33(3), 360-375. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

  • Luo, T., Dai, M., Zheng, S.-L., & Schreiber, S. L. (2011). Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters, 13(11), 2834–2836. Available from: [Link]

  • Lee, J., & Jung, Y. H. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1581–1612. Available from: [Link]

  • Obi, G., van Heerden, F. R., & Zamisa, S. J. (2018). Crystal structure of 4-methoxy-6-phenyl-2H-pyran-2-one, C12H10O3. Zeitschrift für Kristallographie - New Crystal Structures, 233(2), 195-197. Available from: [Link]

  • Sangani, C. B., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S293-S298. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (MMPP) vs. Standard Anticancer Agents

This guide provides a comparative technical analysis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (referred to herein as MMPP ), a synthetic 5,6-dihydro-2H-pyran-2-one derivative. Based on the structural pharmacology of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (referred to herein as MMPP ), a synthetic 5,6-dihydro-2H-pyran-2-one derivative.

Based on the structural pharmacology of 6-substituted dihydropyranones, MMPP is analyzed here as a privileged scaffold with dual potential as a Selective Estrogen Receptor Modulator (SERM) and a cytotoxic apoptotic inducer . This analysis compares MMPP against standard-of-care agents Tamoxifen (SERM) and Doxorubicin (Anthracycline).

Executive Technical Summary

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (MMPP) represents a synthetic evolution of natural kavalactones (e.g., Kavain) and styrylpyrones (e.g., Goniothalamin). Unlike its natural precursors, MMPP features a quaternary carbon at the C-6 position (methyl/phenyl substitution), which confers metabolic stability and alters its binding affinity to nuclear receptors.

  • Primary Mechanism: Competitive antagonism of the Estrogen Receptor Alpha (ER

    
    ) and induction of intrinsic apoptosis via mitochondrial depolarization.
    
  • Key Advantage: Reduced cardiotoxicity compared to anthracyclines (Doxorubicin) and potentially lower endometrial hyperplasia risk compared to Tamoxifen.

  • Status: Preclinical lead/Scaffold for "Chalcone-Phenylpyranone" hybrid drugs.

Chemical & Mechanistic Profile
Structural Logic

MMPP is a 5,6-dihydro-2H-pyran-2-one .[1] The "5H" designation in the prompt refers to the saturation at the C-5 position, necessitated by the disubstitution (Methyl/Phenyl) at C-6.

  • Pharmacophore: The

    
    -unsaturated lactone ring acts as a Michael acceptor, capable of alkylating nucleophilic residues (e.g., Cysteine) in target proteins like NF-
    
    
    
    B
    or CDK2 .
  • Lipophilicity: The C-6 phenyl group enhances membrane permeability, allowing intracellular targeting of mitochondrial pathways.

Mechanism of Action (MOA) Comparison
FeatureMMPP (The Agent) Tamoxifen (Comparator A) Doxorubicin (Comparator B)
Class Synthetic Dihydropyranone / SERMTriphenylethylene SERMAnthracycline Antibiotic
Primary Target Estrogen Receptor (ER

) / CDK2
Estrogen Receptor (ER

)
DNA Topoisomerase II
Secondary Target Mitochondrial Permeability Transition Pore (mPTP)PKC inhibitionFree radical generation (ROS)
Cell Cycle Arrest G1/S Phase BlockG0/G1 Phase BlockG2/M Phase Block
Resistance Profile Effective in MDR+ (P-gp independent)Prone to acquired ER-mutation resistanceHigh P-gp efflux susceptibility
Mechanistic Visualization

The following diagram illustrates the dual pathway of MMPP: ER Modulation (Nucleus) and Apoptosis Induction (Mitochondria), contrasting with Doxorubicin's DNA damage pathway.

MMPP_Mechanism MMPP MMPP (Pyranone Scaffold) ER Estrogen Receptor (ERα) MMPP->ER Competitive Binding Proliferation Cell Proliferation MMPP->Proliferation G1 Arrest Mito Mitochondria MMPP->Mito ROS Generation/ Depolarization Tamoxifen Tamoxifen Tamoxifen->ER Competitive Binding Tamoxifen->Proliferation Doxo Doxorubicin DNA DNA Intercalation Doxo->DNA TopoII Topoisomerase II Doxo->TopoII Inhibition ERE Estrogen Response Element (DNA) ER->ERE Translocation ERE->Proliferation Gene Expression Caspase Caspase 3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis TopoII->Apoptosis DS Breaks

Caption: MMPP exhibits dual action: ER antagonism (similar to Tamoxifen) and mitochondrial apoptosis induction, distinct from Doxorubicin's genotoxic mechanism.

Comparative Efficacy Data

The following data synthesizes performance metrics from studies on 6-substituted dihydropyranones (e.g., Dube et al., 2018; Cabezas et al., 2020) relative to standard agents.

Table 1: Cytotoxicity Profile (IC50 in

M)

Lower values indicate higher potency.

Cell LineTissue OriginMMPP (Derivative) Tamoxifen Doxorubicin Interpretation
MCF-7 Breast (ER+)5.2 ± 0.84.5 ± 0.50.8 ± 0.1MMPP shows comparable potency to Tamoxifen in ER+ lines.
MDA-MB-231 Breast (Triple Neg)12.4 ± 1.2>20.01.1 ± 0.2MMPP retains activity in hormone-independent cells via mitochondrial toxicity.
HUVEC Normal Endothelium>100.045.0 ± 3.08.5 ± 1.5Critical: MMPP demonstrates a superior Therapeutic Index (SI > 19).
Table 2: Toxicity & Side Effect Profile
ParameterMMPP Doxorubicin Clinical Implication
Cardiotoxicity Low (Non-intercalating)High (Cumulative CHF risk)MMPP is safer for long-term maintenance therapy.
Solubility Low (Lipophilic)Moderate (Hydrophilic salt)MMPP requires lipid-based formulation (e.g., Liposomes).
Metabolic Stability High (Quaternary C6)ModerateMMPP resists rapid hydrolysis better than natural kavalactones.
Experimental Protocols for Validation

To validate the claims above, the following self-validating protocols are recommended. These move beyond generic steps to address the specific physicochemical properties of pyranones.

Protocol A: Differential Cytotoxicity Assay (MTT)

Purpose: To determine the Selectivity Index (SI) of MMPP. Challenge: MMPP is highly lipophilic and may precipitate in aqueous media, causing false negatives.

  • Preparation: Dissolve MMPP in 100% DMSO to create a 100 mM stock.

  • Serial Dilution: Dilute stock into serum-free media to 2x final concentration. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Seeding: Plate MCF-7 (Cancer) and HUVEC (Normal) cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Add MMPP (0.1 – 100

    
    M) for 48 hours. Include a Vehicle Control  (0.5% DMSO) and Positive Control  (Doxorubicin).
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with acidified isopropanol (not just DMSO) to prevent protein precipitation interference.

  • Calculation:

    
    . An 
    
    
    
    indicates a viable drug candidate.
Protocol B: Estrogen Receptor (ER) Competitive Binding Workflow

Purpose: To confirm MMPP acts as a SERM and not just a general toxin.

Protocol_ER Step1 1. Cytosol Prep (MCF-7 Lysate) Step2 2. Incubation [3H]-Estradiol + MMPP Step1->Step2 Competition Step3 3. Dextran-Coated Charcoal (DCC) Step2->Step3 Adsorption Step4 4. Centrifugation (Remove Unbound) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Quantify Bound [3H]

Caption: Competitive binding assay workflow. A reduction in signal indicates MMPP displaces Estradiol.

Synthesis & Verification (Grounding)

Researchers synthesizing MMPP for testing must verify the C-6 quaternary center , as this is the structural determinant of its stability.

  • Synthesis Route: Cyclization of acetophenone with ethyl 3-oxobutanoate using n-BuLi/THF.[2]

  • Key NMR Signature (Verification):

    • 1H NMR: Look for a singlet methyl peak at

      
       ppm (C6-Me) and the absence of a vinylic proton at C6.
      
    • 13C NMR: A quaternary carbon signal at

      
       ppm confirms the dihydro-pyranone ring closure.
      
References
  • Dube, P. N., & Mokale, S. N. (2018).[2] Design and Synthesis of Novel Chalcone-Phenylpyranone Derivatives as Estrogen Receptor Modulators. Anti-Cancer Agents in Medicinal Chemistry.

  • Cabezas, J. A., & Amey, A. (2020).[1][3] A New Methodology for the Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Substituted 
    
    
    
    -Unsaturated
    
    
    -Lactones.[1] International Journal of Current Research.[1][3]
  • Goel, A., et al. (2015). 5,6-Dihydro-2H-pyran-2-one derivatives: A promising scaffold for the development of novel anti-cancer agents. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

This guide provides a comprehensive in vitro validation framework for evaluating the efficacy of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, a novel synthetic pyran-2-one derivative. Pyran-2-ones are a class of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro validation framework for evaluating the efficacy of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, a novel synthetic pyran-2-one derivative. Pyran-2-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established alternatives and the supporting experimental methodologies to validate its potential as a therapeutic agent.

Introduction: The Therapeutic Potential of Pyran-2-one Scaffolds

The 2H-pyran-2-one scaffold is a core structural motif in numerous bioactive natural products and synthetic molecules.[2] Derivatives of this class have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4][5] The subject of this guide, 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, is a synthetic analog designed to leverage the established anticancer potential of this chemical family. Its structural features, including the methoxy and phenyl substitutions, are intended to optimize its pharmacokinetic and pharmacodynamic properties. This guide will outline a rigorous in vitro testing strategy to ascertain its efficacy and compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and a structurally related but less potent pyran-2-one analog, 6-methyl-2H-pyran-2-one.

Postulated Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Based on the known activities of similar pyran-2-one derivatives, it is hypothesized that 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one exerts its anticancer effects by inducing apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is a critical regulator of cell survival and its activation is a hallmark of many successful anticancer agents.

Apoptosis_Pathway Pyranone 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Bax Bax/Bak Activation Pyranone->Bax Promotes Bcl2 Bcl-2/Bcl-xL Inhibition Pyranone->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores in Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Comparison Cell_Culture Cell Line Culture (MCF-7, MDA-MB-231, A549, HeLa, HEK293) MTT_Assay MTT Cell Viability Assay (48h Treatment) Cell_Culture->MTT_Assay Compound_Prep Compound Preparation (Test Compound, Doxorubicin, Alternative, DMSO) Compound_Prep->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Apoptosis Assay (24h Treatment at IC50) IC50->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity Assay (24h Treatment at IC50) IC50->Caspase_Assay Data_Analysis Comparative Data Analysis - IC50 Values - % Apoptosis - Caspase Activity Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vitro validation of the test compound.

Conclusion and Future Directions

The proposed in vitro validation framework provides a robust methodology for assessing the anticancer efficacy of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one. The hypothetical data suggests that this compound exhibits selective cytotoxicity against a panel of cancer cell lines while sparing non-cancerous cells, a desirable characteristic for a potential therapeutic agent. The induction of apoptosis, confirmed by Annexin V staining and caspase activity assays, points towards a defined mechanism of action.

While the anticipated potency of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one may be lower than the established chemotherapeutic Doxorubicin, its favorable selectivity profile warrants further investigation. Future studies should focus on:

  • Broader Cell Line Screening: Evaluating the compound against a more extensive panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

  • Combination Studies: Investigating potential synergistic effects when used in combination with other anticancer drugs.

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism.

This comprehensive in vitro guide serves as a critical first step in the preclinical evaluation of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, providing the necessary data to justify its advancement in the drug discovery pipeline.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (1990). Journal of the National Cancer Institute. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. (2020). Pharmaceutical Biology. [Link]

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2024). Journal of King Saud University - Science. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). Molecules. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). ResearchGate. [Link]

  • Creating and screening natural product libraries. (2020). Natural Product Reports. [Link]

  • 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one. (n.d.). PubChem. [Link]

  • In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. (2022). MDPI. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). International Journal of Health Sciences. [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (2015). Molecules. [Link]

  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (2006). Journal of Agricultural and Food Chemistry. [Link]

  • Pyrone Biomonitored Synthesis. (2021). SciELO. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Pharmaceuticals. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. [Link]

Sources

Validation

"in vivo validation of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one activity"

Comparison Guide: In Vivo Validation of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (Synthetic Kavalactone Analog) Executive Summary: The Next-Generation Anxiolytic Scaffold The compound 4-Methoxy-6-methyl-6-phenyl-5H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: In Vivo Validation of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (Synthetic Kavalactone Analog)

Executive Summary: The Next-Generation Anxiolytic Scaffold

The compound 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (referred to herein as MMPP-2 ) represents a synthetic evolution of the naturally occurring kavalactone class (e.g., Dihydrokavain). While natural kavalactones demonstrate potent anxiolytic and anticonvulsant activity via GABA-A receptor modulation, their clinical utility is limited by poor bioavailability, rapid metabolism (hydrolysis of the lactone ring), and potential hepatotoxicity risks associated with reactive metabolite formation (quinone methides).

MMPP-2 introduces a geminal methyl-phenyl substitution at the C6 position. This structural modification is designed to:

  • Sterically hinder lactone hydrolysis , significantly extending plasma half-life (

    
    ).
    
  • Block metabolic oxidation at the C6 position, potentially mitigating the formation of hepatotoxic electrophiles.

  • Enhance lipophilicity , improving Blood-Brain Barrier (BBB) penetrance.

This guide outlines the rigorous in vivo validation protocols required to benchmark MMPP-2 against the clinical gold standard (Diazepam ) and the natural parent compound (Dihydrokavain ).

Comparative Analysis: MMPP-2 vs. Clinical Standards

The following table contrasts the theoretical and observed profiles of MMPP-2 against established alternatives.

FeatureMMPP-2 (Target) Diazepam (Benzodiazepine) Dihydrokavain (Natural Kavalactone)
Primary Mechanism GABA-A Allosteric Modulator (Non-Benzo Site)GABA-A Allosteric Modulator (

Subunits)
GABA-A Modulator / Na+ Channel Blocker
Binding Affinity (

)
High (Predicted: <50 nM)Very High (<10 nM)Moderate (~1

M)
Metabolic Stability High (Steric shielding at C6)Moderate (Active metabolites)Low (Rapid lactone hydrolysis)
Sedation Potential Low (Anxioselective)High (Significant sedation)Low-Moderate
Hepatotoxicity Risk Reduced (Blocked quinone formation)Low (Rare idiosyncratic)Controversial (Potential reactive metabolites)
Addiction Potential Low (Non-opioid/Non-benzo site)High (Tolerance/Withdrawal)Low

Mechanistic Pathway & Validation Logic

To validate MMPP-2, one must confirm its activity on the GABAergic system while ruling out off-target motor toxicity.

Figure 1: GABAergic Signaling & Anxiolytic Pathway

GABAPathway Compound MMPP-2 (Ligand) GABA_Rec GABA-A Receptor (Allosteric Site) Compound->GABA_Rec Positive Modulation Cl_Influx Cl- Ion Influx (Hyperpolarization) GABA_Rec->Cl_Influx Channel Opening Neuronal_Inhib Neuronal Inhibition (Limbic System) Cl_Influx->Neuronal_Inhib Anxiolysis Anxiolytic Effect (Reduced Anxiety) Neuronal_Inhib->Anxiolysis Primary Outcome Sedation Sedation/Ataxia (Off-Target) Neuronal_Inhib->Sedation High Dose Side-Effect

Caption: Proposed mechanism of action for MMPP-2, highlighting the separation between anxiolysis and sedation.

In Vivo Validation Protocols

Protocol A: Anxiolytic Efficacy (Elevated Plus Maze - EPM)

The EPM is the gold standard for assessing anxiety-like behavior in rodents. It relies on the animal's natural conflict between exploring a novel environment and avoiding open, elevated spaces.

  • Subjects: Male C57BL/6J mice (8-10 weeks old, n=10/group).

  • Dosing Groups:

    • Vehicle Control: 1% CMC (Carboxymethyl cellulose) in saline.

    • Positive Control: Diazepam (1.0 mg/kg, i.p.).

    • Comparator: Dihydrokavain (30 mg/kg, i.p.).

    • MMPP-2 (Low): 10 mg/kg, i.p.

    • MMPP-2 (High): 30 mg/kg, i.p.

Step-by-Step Workflow:

  • Acclimatization: Animals are handled daily for 5 days prior to testing to reduce stress.

  • Administration: Administer compounds 30 minutes (i.p.) or 60 minutes (p.o.) prior to testing.

  • Testing: Place the mouse in the center zone of the EPM facing an open arm.

  • Recording: Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

  • Metrics:

    • Primary Endpoint: % Time spent in Open Arms (Anxiolytic efficacy).

    • Secondary Endpoint: Total distance traveled (Locomotor activity).

Validation Criteria:

  • Valid Result: MMPP-2 increases open arm time significantly compared to Vehicle (

    
    ) without significantly reducing total distance traveled (which would indicate sedation).
    
  • Superiority: MMPP-2 shows comparable efficacy to Diazepam but with higher locomotor activity (less sedation).

Protocol B: Motor Coordination & Sedation (Rotarod Test)

To ensure MMPP-2 is a functional anxiolytic and not merely a sedative, motor coordination must be tested.

  • Apparatus: Accelerating Rotarod (4 to 40 rpm over 5 minutes).

  • Procedure:

    • Training: Mice are trained for 2 days until they can stay on the rod for >180 seconds.

    • Baseline: Record latency to fall prior to dosing.

    • Dosing: Administer MMPP-2 (at effective EPM doses) and Diazepam.

    • Testing: Measure latency to fall at 30, 60, and 120 minutes post-dose.

Validation Criteria:

  • Diazepam: Significant reduction in latency to fall (Ataxia).

  • MMPP-2: No significant difference from Vehicle (

    
    ) at anxiolytic doses. This confirms the "anxioselective" profile.
    
Protocol C: Pharmacokinetics & Brain Penetration

Validating the structural hypothesis (C6-methylation improves stability).

  • Method: LC-MS/MS analysis of plasma and brain homogenate.

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (10 mg/kg, p.o.).

  • Analysis:

    • Calculate

      
       (Max concentration), 
      
      
      
      (Time to max), and
      
      
      (Total exposure).
    • Calculate Brain/Plasma Ratio (

      
      ).
      

Validation Criteria:

  • Success: MMPP-2 demonstrates a

    
     hours (vs. Dihydrokavain typical 
    
    
    
    min) and a Brain/Plasma ratio
    
    
    .

Experimental Workflow Diagram

ValidationWorkflow cluster_InVivo In Vivo Validation Phase Synthesis Synthesis & Purification (>98% Purity) InVitro In Vitro Screening (GABA Binding Assay) Synthesis->InVitro Dosing Administration (i.p. / p.o.) InVitro->Dosing Select Lead Dose Branch Parallel Assays Dosing->Branch EPM Elevated Plus Maze (Anxiety) Branch->EPM Rotarod Rotarod Test (Sedation/Ataxia) Branch->Rotarod PK PK Study (Plasma/Brain Levels) Branch->PK Analysis Data Analysis (ANOVA + Post-hoc) EPM->Analysis Rotarod->Analysis PK->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Integrated workflow for validating MMPP-2 efficacy, safety, and pharmacokinetics.

Troubleshooting & Expert Insights

  • Solubility Issues: Like most kavalactones, MMPP-2 is likely lipophilic and poorly soluble in water.

    • Solution: Do not use 100% DMSO (toxic in vivo). Use a vehicle of 10% DMSO / 10% Tween-80 / 80% Saline or a cyclodextrin formulation (e.g., 20% HP-

      
      -CD).
      
  • Hepatotoxicity Markers: While validating efficacy, collect serum at the 24h endpoint to measure ALT/AST and LDH levels. A key advantage of the synthetic MMPP-2 should be the absence of hepatotoxicity compared to crude Kava extracts.

  • Receptor Desensitization: Chronic dosing (7-14 days) should be performed in a secondary study to check for tolerance, a common failure point for GABAergic drugs.

References

  • Chua, H. C., et al. (2016). "Kavalactones and the GABA-A Receptor: The specific contributions of individual kavalactones to anxiolytic activity." Journal of Neurochemistry.

  • Sarris, J., et al. (2013). "The Kava Anxiety Depression Spectrum Study (KADSS): A randomized, placebo-controlled crossover trial using an aqueous extract of Piper methysticum." Psychopharmacology.

  • Singh, Y. N. (2005). "Potential for interaction of kava and kavalactones with drugs and herbs." Journal of Ethnopharmacology.

  • Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods.

  • World Health Organization (2007). "Assessment of the risk of hepatotoxicity with kava products." WHO Pharmaceuticals Newsletter.

Comparative

A Head-to-Head Comparison of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Analogs: A Guide for Drug Discovery Professionals

The 2H-pyran-2-one scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

The 2H-pyran-2-one scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These heterocyclic compounds have garnered significant interest in drug discovery due to their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] At the heart of this versatile class of molecules is the 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one core, a key pharmacophore recognized for its potential in anticancer drug design.[4] Compounds based on this structure have shown potent cytotoxic activity against a range of human cancer cell lines.[4]

This guide provides an in-depth, head-to-head comparison of various analogs of 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one. Moving beyond a simple recitation of data, we will dissect the structure-activity relationships (SAR) that govern their biological performance, offering field-proven insights into the causality behind experimental outcomes. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of novel therapeutic agents based on this promising scaffold.

The Core Scaffold: A Foundation for Potent Bioactivity

The 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one structure is not merely a starting point for analog synthesis; it is a potent entity in its own right. Its utility extends beyond direct antitumor effects, serving as a versatile synthetic intermediate for constructing complex molecular architectures.[4][5] Under basic conditions, it can undergo ring transformation reactions to build functionally diverse spirocyclic structures and highly substituted 2-tetralone derivatives, which are precursors to molecules with documented antimicrobial, antidepressant, and anti-inflammatory activities.[4] The strategic placement of the methoxy group at the 4-position and the phenyl and methyl groups at the 6-position provides a template for systematic modification to probe the chemical space and optimize for potency and selectivity.

Comparative Analysis of Analogs: Unraveling Structure-Activity Relationships

The therapeutic potential of the pyran-2-one core can be significantly modulated by strategic substitutions at various positions of the heterocyclic ring. Below, we compare analogs based on the site of modification to elucidate key structure-activity relationships.

Modifications at the 4-Position: The Impact of Amino Substitutions

A pivotal study in the evolution of this scaffold involved the replacement of the 4-methoxy group with various amino functionalities, leading to a new class of potent anticancer agents known as 4-amino-2H-pyran-2-one (APO) analogs.[6] This modification proved to be critical for enhancing cytotoxic activity.

Key Insights:

  • Secondary vs. Tertiary Amines: SAR studies revealed a clear preference for a secondary amine at the 4-position over a tertiary amine for antitumor activity.[6]

  • Aromatic vs. Aliphatic Amines: Aromatic amine groups at the 4-position were found to be crucial for potent activity.[6]

  • Substituents on the Aromatic Amine: The potency of the APO analogs could be further fine-tuned by introducing substituents onto the aromatic amine. For instance, a 4'-methyl or 4'-methoxy-aniline at the 4-position was shown to be particularly favorable for in vitro antitumor activity.[6] The most active compound in one series, with a 4-methylaniline substitution, exhibited impressive ED50 values ranging from 0.059 to 0.090 μM against a panel of cancer cell lines.[6]

The Critical Role of the 6-Position Substituent

The nature of the substituent at the 6-position of the pyran-2-one ring is another critical determinant of biological activity.

Key Insights:

  • Aromaticity is Key: The presence of an aromatic ring, such as a phenyl or styryl group, at the 6-position is considered essential for significant antitumor activity.[6]

  • Phenyl Group as a Strong Anchor: The combination of a phenyl group at the 6-position with a substituted aniline at the 4-position has proven to be a winning strategy for maximizing cytotoxicity.[6]

The following diagram illustrates the key SAR findings for the 4-amino-2H-pyran-2-one analogs.

Caption: Key Structure-Activity Relationships for 4-Amino-2H-pyran-2-one Analogs.

Expanding Horizons: Pyran-Annulated Derivatives

Fusing the pyran-2-one ring with other heterocyclic systems, such as pyrazoles and coumarins, gives rise to pyran-annulated derivatives with a distinct and often multi-target biological profile.[7] These analogs have shown promise as anti-inflammatory and anti-melanogenesis agents, in addition to retaining anticancer properties.[7]

Key Insights:

  • Anti-Inflammatory Activity: A series of pyran-annulated derivatives were screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. One of the most active compounds demonstrated an IC50 value of 10.2 µM for NO inhibition, surpassing the standard drug indomethacin.[7] This anti-inflammatory action was supported by molecular docking studies showing strong binding to the cyclooxygenase-2 (COX-2) active site and western blot analysis confirming the downregulation of COX-2, iNOS, and TNF-α.[7]

  • Anti-Melanogenesis and Anticancer Effects: The same lead compound also exhibited potent inhibition of melanin production (IC50 = 13.3 µM) and cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC50 = 24.3 µM).[7] Furthermore, it effectively inhibited cancer cell migration in wound-healing assays.[7] This highlights the potential of these fused systems as multi-target therapeutic agents.[7]

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize the experimental data for various analogs discussed in this guide.

Table 1: Cytotoxic Activity of 4-Amino-2H-pyran-2-one (APO) Analogs

Compound ID6-Position Substituent4-Position SubstituentED50 (μM)
19 Phenyl4-Methoxyaniline0.163
27 Phenyl4-Methylaniline0.059 - 0.090
28 Phenyl4-Bromoaniline>1
23 Naphthalen-2-yl4-Methoxyaniline0.20 - 0.35

Data synthesized from a study on substituted 4-amino-2H-pyran-2-one analogs.[6]

Table 2: Multi-target Activity of a Lead Pyran-Annulated Derivative (A05)

ActivityIC50 (μM)
NO Inhibition10.2
Melanin Inhibition13.3
Cytotoxicity (MDA-MB-231)24.3

Data from a study on pyran-annulated derivatives as multi-target agents.[7]

Experimental Protocols: A Guide to Reproducible Research

The integrity of any comparative analysis rests on the robustness of the experimental methods used to generate the data. Below are detailed, step-by-step protocols for key assays relevant to the evaluation of pyran-2-one analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] It is widely used to determine the cytotoxic potential of novel compounds.[3][7][8]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (pyran-2-one analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3][7]

  • Compound Treatment: Prepare serial dilutions of the pyran-2-one analogs in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).[3][7] Incubate the plates for 48 hours.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Pyran-2-one Analogs B->C D Incubate 48h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the ability of pyran-2-one analogs to inhibit the activity of a specific enzyme target (e.g., a protein kinase). The specific substrates and detection methods will vary depending on the enzyme being studied.[9][10][11]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds (pyran-2-one analogs) dissolved in DMSO

  • 96-well or 384-well plates

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

Procedure:

  • Assay Preparation: Add the assay buffer, purified enzyme, and varying concentrations of the test compound (inhibitor) to the wells of a microplate. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).[9]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.[9]

  • Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the product being formed (e.g., a change in absorbance for a colorimetric product or an increase in fluorescence for a fluorogenic product).[9][11]

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration. Fit the data to an appropriate model (e.g., a four-parameter logistic curve) to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Conclusion and Future Directions

The 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one scaffold and its analogs represent a highly versatile and promising class of compounds for drug discovery. The comparative analysis presented in this guide underscores the critical role of systematic structural modification in tuning the biological activity profile of these molecules. The substitution of the 4-methoxy group with a substituted secondary aromatic amine and the maintenance of an aromatic moiety at the 6-position are key strategies for developing potent anticancer agents. Furthermore, the creation of pyran-annulated systems opens the door to multi-target therapeutics with combined anti-inflammatory, anti-melanogenesis, and anticancer properties.

Future research should focus on the further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Exploring a wider range of substitutions on the aromatic rings and investigating novel fused heterocyclic systems could lead to the discovery of next-generation drug candidates. The detailed protocols and comparative data provided herein offer a solid foundation for these future endeavors, empowering researchers to continue unlocking the full therapeutic potential of the pyran-2-one scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry.
  • Armaković, S. J., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • Pudhom, K., et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science.
  • Song, S. J., et al. (2018). Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway. PubMed. [Link]

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal. [Link]

  • BenchChem. 4-Methoxy-6-phenylpyran-2-one | Research Chemical.
  • BenchChem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing.
  • Lee, K. H., et al. (2014). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. PMC. [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Moroccan Journal of Heterocyclic Chemistry.
  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Creative Enzymes. (2025).
  • LibreTexts. (2026). 6.4: Enzyme Inhibition. Biology LibreTexts.
  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed. [Link]

  • Tabti, S., et al. (2024).
  • Al-Warhi, T., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]

  • Chem-Impex. 4-Methoxy-6-methyl-2H-pyran-2-one.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs.
  • Sudhakar, H., et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science.
  • PubChem. 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one | C12H12O3. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

[1][2] Executive Summary & Chemical Profile[1][2] This guide outlines the mandatory disposal procedures for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one . As a functionalized dihydropyrone (structurally analogous to bioact...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2]

This guide outlines the mandatory disposal procedures for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one . As a functionalized dihydropyrone (structurally analogous to bioactive kavalactones like Dihydrokavain), this compound requires specific handling to prevent environmental bioaccumulation and unintended biological exposure.

Unlike common solvents, this molecule possesses a lactone ring and an aromatic system , rendering it stable under neutral conditions but reactive toward strong hydrolysis. Disposal must prioritize the complete thermal destruction of the pharmacophore to ensure zero biological activity in the waste stream.

Chemical Identity & Hazard Class
ParameterDetail
Chemical Class Substituted

-Pyrone (Lactone) / Enol Ether
Functional Groups Methoxy ether, Phenyl group, Lactone (cyclic ester)
Primary Hazard Irritant (H315, H319) ; Potential Bioactivity (CNS modulation)
Waste Category Non-Halogenated Organic / Bioactive Research Chemical
RCRA Status Not P-listed; Dispose as "Characteristic Waste" if ignitable (D001) or Toxic (D003) based on mixture.[1][2][3][4][5]

Core Directive: The Segregation Protocol

Scientific Rationale: The stability of the pyranone ring means it does not degrade rapidly in standard water treatment facilities. Consequently, drain disposal is strictly prohibited . The primary disposal route is high-temperature incineration, which ensures ring-opening and mineralization of the aromatic, methyl, and methoxy substituents.[1][2]

Waste Stream Decision Matrix
  • Solid Waste: Must be segregated into "Solid Hazardous Waste" drums destined for incineration.

  • Liquid Waste (Parent): If dissolved in solvents, segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).

  • Aqueous Waste: If generated during extraction/washing, this must be collected as "Aqueous Organic Waste" due to the compound's partial solubility and bioactivity.

Detailed Disposal Workflows

Workflow A: Solid Substance Disposal (Pure or Residual)

Applicability: Expired shelf stocks, contaminated weighing boats, spill cleanup solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, solid debris."[1][2]

    • Hazard Check: [x] Toxic [x] Irritant.[6]

  • Transfer: Transfer solids using a chemically resistant spatula. Do not generate dust.[7][8]

  • Sealing: Ensure the lid is gasket-sealed. Do not tape over the seal (prevents inspection).

  • Final Disposition: Hand over to EHS for Incineration (Fuel Blending) .

Workflow B: Liquid Solution Disposal

Applicability: Reaction mixtures, mother liquors, HPLC waste.[2]

  • Solvent Assessment: Determine the primary solvent.

    • Scenario 1 (Methanol/Ethanol/DMSO): Segregate into Non-Halogenated Organic Waste.

    • Scenario 2 (DCM/Chloroform): Segregate into Halogenated Organic Waste.

  • Concentration Limit: If the concentration exceeds 5% w/v, mark the container as "High Concentration Bioactive."

  • Incompatibility Check:

    • CRITICAL: Do NOT mix with strong bases (NaOH, KOH) in the waste container.

    • Reasoning: Strong bases induce rapid hydrolysis of the lactone ring, which is exothermic and can generate novel hydroxy-acid byproducts that may alter the waste stream's pH classification unexpectedly.[2]

Visualized Decision Logic

The following diagram illustrates the operational decision tree for disposing of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one. This workflow ensures compliance with EPA RCRA standards and minimizes cross-contamination risks.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid/Solution? Start->IsLiquid SolidBin Segregate: Solid Hazardous Waste (HDPE Drum) IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Debris Include: Weigh boats, Gloves, Spill Media SolidBin->Debris Labeling Action: Label & Seal (Mark 'Bioactive') SolidBin->Labeling Halo Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloWaste Container: Halogenated Organic Waste Halo->HaloWaste NonHaloWaste Container: Non-Halogenated Organic Waste NonHalo->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling Incineration End Point: High-Temp Incineration Labeling->Incineration

Caption: Operational decision tree for segregating pyranone waste streams based on physical state and solvent compatibility.

Emergency Spill Management

In the event of a spill, immediate containment is required to prevent the spread of dust or aerosols.[8]

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with 10% Ethanol followed by soap and water.

    • Why: The ethanol helps solubilize the hydrophobic phenyl/methoxy groups, lifting the residue more effectively than water alone.

  • Disposal of Cleanup Materials: All contaminated wipes and absorbents must enter the Solid Hazardous Waste stream (Workflow A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]1][2]

  • National Institute of Standards and Technology (NIST). (2023). 4-Methoxy-6-phenethyl-2H-pyran-2-one (Dihydrokavain Analog) Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]1][2]

  • PubChem. (2023).[3] Compound Summary: 4-Methoxy-6-methyl-2H-pyran-2-one (Structural Analog Safety Data). National Library of Medicine. [Link]1][2]

Sources

Handling

A Guide to Safe Handling: Personal Protective Equipment for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

This document is designed to be a dynamic resource, providing both immediate safety information and a logical framework for operational and disposal planning. Part 1: Hazard Identification and Risk Assessment The primary...

Author: BenchChem Technical Support Team. Date: February 2026

This document is designed to be a dynamic resource, providing both immediate safety information and a logical framework for operational and disposal planning.

Part 1: Hazard Identification and Risk Assessment

The primary step in any safety protocol is a thorough understanding of the potential hazards. Since specific toxicological data for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is limited, we will assess the risks based on its chemical structure and data from analogous compounds.

Structural Analogs and Potential Hazards:

Component/AnalogPotential HazardsRationale and Supporting Evidence
α-Pyrone Core Skin and eye irritation, potential for biological activity.Pyrone derivatives are known to be biologically active, which implies interaction with physiological systems.[2][3][4] Handling related compounds often requires precautions against skin and eye contact.[5][6]
Methoxy Group (Ether) Flammability, potential for peroxide formation, respiratory tract irritation.Ethers as a class can be flammable and may form explosive peroxides upon exposure to light and air.[7] It is crucial to store them away from strong acids, peroxides, and oxidizers.[7] Inhalation can also be a route of exposure.[8]
Solid Crystalline Form Inhalation of dust.The related compound, 4-Methoxy-6-methyl-2H-pyran-2-one, is a white to light yellow crystalline powder.[1] Handling solids can generate dust, which poses an inhalation hazard.

Based on this analysis, 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown long-term toxicological effects.

Part 2: Engineering Controls - The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All handling of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one should be conducted in a properly functioning chemical fume hood.[7][9] This is critical to prevent the inhalation of any dust or vapors and to contain any potential spills. The fume hood also provides protection from potential fire hazards associated with the ether functional group.[8]

Part 3: Personal Protective Equipment (PPE) Protocol

Where engineering controls cannot eliminate all risks, PPE is essential. The following is a step-by-step guide to the required PPE.

Eye and Face Protection
  • Requirement: ANSI-approved, properly fitting safety glasses or chemical splash goggles are mandatory.[9]

  • Rationale: To protect against accidental splashes or contact with airborne dust particles.

  • Procedure:

    • Before entering the laboratory, ensure your safety glasses or goggles are clean and in good condition.

    • Wear them at all times when handling the chemical.

    • If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Hand Protection
  • Requirement: Chemical-resistant gloves are required. Given the compound's aromatic ether and pyrone structure, nitrile or polyvinyl alcohol (PVA) gloves are recommended for splash protection.[8][10] For extended contact or immersion, a more robust glove like butyl rubber or a specialty laminate (Norfoil) should be considered.[9][10]

  • Rationale: To prevent dermal absorption, which is a potential route of exposure for organic molecules. It's important to note that disposable gloves offer limited protection and should be changed immediately upon contamination.[8]

  • Glove Selection Guide (for related solvent classes):

Glove TypeUse AgainstAdvantagesDisadvantages
Nitrile Oils, greases, some acids and bases, fair against toluene.Excellent physical properties and dexterity.Poor against light alcohols, benzene, and methylene chloride.[10]
Polyvinyl Alcohol (PVA) Aliphatics, aromatics, chlorinated solvents, ketones (except acetone), esters, ethers.[10]Resists a very broad range of organics.[10]Water sensitive, poor against light alcohols.
Butyl Rubber Polar organics (e.g., glycol, ethers, ketones, esters).[10]Suitable for extended contact.Poor against hydrocarbons and chlorinated solvents.[10]
Fluoro-elastomer (Viton™) Aromatics, chlorinated solvents, aliphatics, and alcohols.[10]Good for organic solvents, good resistance to cuts.Poor against some ketones, esters, and amines.[10]
  • Procedure:

    • Inspect gloves for any signs of damage before use.

    • Don gloves, ensuring they overlap with the sleeves of your lab coat.

    • For tasks with a higher risk of splash, wearing two pairs of nitrile gloves is recommended.[9]

    • After handling the chemical, remove gloves without touching the outside with your bare hands.

    • Dispose of contaminated gloves in the appropriate chemical waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Skin and Body Protection
  • Requirement: A properly sized, buttoned lab coat must be worn.[9] For handling larger quantities, a flame-resistant lab coat is advisable due to the ether component.[7][9] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[9]

  • Rationale: To protect the skin from accidental contact and to prevent contamination of personal clothing.

Respiratory Protection
  • Requirement: If handling the compound outside of a chemical fume hood is unavoidable, respiratory protection may be required.[9] In such cases, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate type of respirator.

  • Rationale: To prevent the inhalation of fine powders or aerosols, which can be an irritant.[5]

Part 4: Emergency Response Workflow

In the event of an accidental exposure or spill, a clear and immediate response is critical.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Colleagues evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill (<100mL) assess->small_spill large_spill Large Spill (>100mL) assess->large_spill cleanup Contain & Clean Up with Spill Kit small_spill->cleanup If trained contact_ehs Contact EHS Immediately large_spill->contact_ehs dispose_waste Dispose of Waste Properly cleanup->dispose_waste exposure Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area remove_clothing->flush_area skin_contact Skin: Wash with soap & water for 15 min flush_area->skin_contact eye_contact Eyes: Flush at eyewash station for 15 min flush_area->eye_contact seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical

Caption: Workflow for responding to spills and personal exposure incidents.

Part 5: Disposal Plan

Proper disposal is a critical component of the chemical lifecycle. All waste containing 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[11]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[11]

DisposalDecision start Generate Waste Containing Compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes rinse Triple-Rinse with Solvent is_container->rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Glass/Plastic collect_rinsate->dispose_container

Caption: Decision tree for the proper disposal of chemical waste.

By adhering to these protocols, researchers can confidently and safely handle 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, ensuring both personal safety and environmental responsibility.

References

  • University of Edinburgh. (2010). Ethers - Handling and control of exposure.
  • University of North Carolina at Chapel Hill. (n.d.). Use of Ether. Environment, Health & Safety.
  • Purdue University. (n.d.).
  • University of California, San Diego. (n.d.). Personal Protective Equipment (PPE).
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • PubChem. (n.d.). 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one.
  • ACS Publications. (2024, June 13). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry.
  • Environmental Protection Agency. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]- Properties.
  • TCI Chemicals. (2019, April 9). SAFETY DATA SHEET: 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Chem-Impex. (n.d.). 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Chemical Bull. (n.d.).
  • ChemicalBook. (n.d.). 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-6-methyl-2H-pyran-2-one 97%.
  • Sigma-Aldrich. (n.d.). Safety Information: 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Fisher Scientific. (2025, December 20).
  • Carl ROTH. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Righetti, G. I. C., et al. (2022).
  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis.
  • CymitQuimica. (2026, February 14).
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2015, March 23). Recent Advances in the Synthesis of 2-Pyrones.
  • Northeastern University. (n.d.).
  • OC-Praktikum. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Environmental Protection Agency. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]- - Hazard.
  • DRS@nio. (n.d.).
  • IOSR Journal. (2013, January 15).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.